Technical Documentation Center

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The specific biological activities of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid are not extensively documented in publicly available...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biological activities of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid are not extensively documented in publicly available literature. This guide, therefore, provides a robust, scientifically-grounded framework for its in vitro characterization based on the known biological activities of the broader benzofuran class of compounds. The experimental data presented herein is illustrative.

Introduction: The Benzofuran Scaffold and the Quest for Novel Therapeutics

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2][3] The benzofuran nucleus, a fusion of benzene and furan rings, serves as a versatile scaffold for the design of novel therapeutic agents.[4] Extensive research has demonstrated that compounds bearing this moiety possess potent biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory effects.[1]

Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant interest due to their diverse therapeutic potential.[5][6] For instance, various substituted benzofuran-2-carboxylic acids have been shown to exhibit selective cytotoxicity against human cancer cell lines and act as antagonists for specific receptors.[5][7]

This guide focuses on a specific, yet under-characterized molecule: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid . While its precise mechanism of action remains to be elucidated, the rich chemical history of its structural class provides a logical starting point for a thorough in vitro investigation. This document outlines a systematic, multi-tiered approach to dissecting its cellular and molecular mechanisms, designed for researchers and drug development professionals seeking to characterize novel chemical entities. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step builds upon the last to create a self-validating and comprehensive mechanistic profile.

Hypothesized Mechanisms of Action: A Data-Driven Starting Point

Based on the extensive literature on benzofuran derivatives, we can formulate several plausible hypotheses for the mechanism of action of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. These hypotheses will guide our experimental design.

  • Anticancer Activity: Many benzofuran derivatives demonstrate potent anticancer effects.[4][7] The mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]

  • Anti-inflammatory Effects: The benzofuran scaffold is associated with anti-inflammatory properties.[1] The compound might inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Enzyme Inhibition: Benzofurans have been identified as inhibitors of various enzymes, including kinases and tubulin.[1][8] The compound could be a specific or broad-spectrum inhibitor of a particular enzyme class.

The following experimental roadmap is designed to systematically test these hypotheses.

Experimental Roadmap for In Vitro Characterization

We will employ a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Tier 1: Primary Screening - Unveiling the Cellular Phenotype

The initial step is to determine the primary cellular effect of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. This will dictate the subsequent investigative path.

The foundational experiment is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides insights into its potential as an anticancer agent and its degree of selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells from various cancer types (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[9]

Illustrative Data Presentation:

Cell LineCancer TypeIC50 (µM) of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.1
K562Leukemia15.7

Logical Workflow for Tier 1 Screening:

Tier1_Workflow Compound 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid CellPanel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->CellPanel MTT MTT Cytotoxicity Assay CellPanel->MTT IC50 Determine IC50 Values MTT->IC50 Decision IC50 < 10 µM in any cell line? IC50->Decision Proceed Proceed to Tier 2: Anticancer Mechanism Elucidation Decision->Proceed Yes AltPath Explore Alternative Mechanisms (e.g., Anti-inflammatory) Decision->AltPath No

Caption: Tier 1 workflow for primary cytotoxic screening.

Tier 2: Elucidation of Cellular Mechanisms

Assuming the compound exhibits significant cytotoxicity (e.g., IC50 < 10 µM), the next step is to understand how it kills cancer cells.

This experiment determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat the most sensitive cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

These assays determine if the compound induces programmed cell death.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter apoptotic and necrotic cells.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Treatment: Plate cells in a 96-well plate and treat them with the compound for a specified time (e.g., 18 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.

  • Incubation and Measurement: Incubate at room temperature and then measure the luminescence, which is proportional to caspase-3/7 activity.

Illustrative Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptosis Pathway Compound 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Tier 3: Identification of Molecular Target(s)

If the compound induces a specific cellular phenotype, the final step is to identify its direct molecular target.

Given that many anticancer drugs target kinases, a broad kinase profiling assay is a logical step.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit the compound to a commercial service that offers screening against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The service will typically perform radiometric or fluorescence-based assays to measure the ability of the compound (at a fixed concentration, e.g., 10 µM) to inhibit the activity of each kinase.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).

  • Follow-up: For any identified hits, determine the IC50 for the purified enzyme to confirm potency and selectivity.

Some benzofuran derivatives are known to interfere with microtubule dynamics.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: Use a commercially available kit containing purified tubulin. In a 96-well plate, mix the tubulin with a polymerization buffer.

  • Compound Addition: Add 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and negative (vehicle) controls.

  • Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time. Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.

Workflow for Target Identification:

Tier3_Workflow Input Confirmed Cellular Mechanism (e.g., G2/M Arrest, Apoptosis) Branch Hypothesis? Input->Branch KinaseScreen Broad Kinase Panel Screen Branch->KinaseScreen Kinase Inhibition TubulinAssay Tubulin Polymerization Assay Branch->TubulinAssay Microtubule Disruption OtherAssays Other Target-Based Assays (e.g., Receptor Binding) Branch->OtherAssays Other HitIdent Identify Primary Molecular Target(s) KinaseScreen->HitIdent TubulinAssay->HitIdent OtherAssays->HitIdent Validation Target Validation (e.g., Cellular Thermal Shift Assay, Western Blot for Pathway Modulation) HitIdent->Validation

Caption: Tier 3 workflow for molecular target identification.

Concluding Remarks

This technical guide provides a comprehensive and logical framework for the in vitro characterization of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. By progressing through a tiered system of experimentation—from broad phenotypic screening to specific molecular target identification—researchers can efficiently and rigorously elucidate its mechanism of action. The protocols and workflows described herein are not merely a set of instructions but a strategic approach to drug discovery, emphasizing causality and self-validation at each step. The insights gained from this process will be crucial for the further development of this compound as a potential therapeutic agent.

References

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 1-6. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(21), 5468. [Link]

  • Xu, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28763. [Link]

  • Patel, R. V., & Ke, S. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 7(2), 1643-1647. [Link]

  • Xu, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28763. [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Drug Target Review. [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Sharma, P., & Kumar, A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11456. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172-180. [Link]

  • Kwiecień, H., & Sadowski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). London Business Publications. [Link]

  • Lee, J. Y., Lee, Y. M., & Kim, Y. C. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6549-6552. [Link]

  • Sadowski, M., & Kwiecień, H. (2020). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 25(17), 3943. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological and Safety Profile of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Section 1: Compound Identification and Physicochemical Profile 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Compound Identification and Physicochemical Profile

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. Benzofuran derivatives are found in natural products and form the scaffold for many biologically active molecules. The specific toxicological properties of this molecule have not been extensively documented. Therefore, initial assessment relies on its structure, comparison to analogs, and established principles of toxicology.

Table 1: Physicochemical Properties and Identifiers (Predicted and Inferred)

Property Value / Information Rationale / Source
Molecular Formula C₁₂H₁₂O₄ Derived from chemical name.
Molecular Weight 220.22 g/mol Calculated from molecular formula.[1]
Chemical Structure Chemical Structure of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid Based on IUPAC nomenclature.
CAS Number Not assigned / Not found. A comprehensive search did not yield a specific CAS number.
Physical State Likely a solid at room temperature. Carboxylic acids and substituted benzofurans of similar molecular weight are typically solids.[2]
Water Solubility Predicted to be low. The presence of the benzofuran core suggests low aqueous solubility, though the carboxylic acid group will provide some limited solubility, particularly at higher pH.

| Predicted logP | ~2.6 | The octanol-water partition coefficient (logP) for the similar compound 5-ethoxy-2-methyl-benzofuran-3-carboxylic acid is 2.6, suggesting moderate lipophilicity.[1] |

Section 2: Hazard Identification and Safety Data Sheet (SDS) Analysis

A formal SDS for this specific compound is unavailable. However, by analyzing SDSs for structurally related compounds, such as 3-Methylbenzofuran-2-carboxylic acid , we can infer a baseline hazard profile.[2][3]

Inferred GHS Hazard Classification:

  • Skin Irritation (Category 2): Assumed based on data for analogs.[3]

  • Serious Eye Irritation (Category 2A): Assumed based on data for analogs.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Possible respiratory tract irritation, a common property of fine organic powders.

Handling and Personal Protective Equipment (PPE): Based on this inferred profile, standard laboratory precautions are mandatory:

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required to prevent skin contact.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.

First Aid Measures (Inferred):

  • Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[2]

Section 3: Toxicological Profile of the Benzofuran Scaffold

The benzofuran core is associated with a wide range of biological activities. While many derivatives are explored for therapeutic benefits, the scaffold itself and certain derivatives are known to present toxicological risks.

  • Hepatotoxicity and Nephrotoxicity: Studies conducted by the U.S. National Toxicology Program (NTP) on the parent compound, 2,3-benzofuran, revealed that oral exposure in rodents can cause liver and kidney damage.[4] Liver damage included necrosis of hepatocytes, while chronic exposure led to increased severity of kidney damage.[4] The mechanism is thought to involve metabolic activation by cytochrome P450 enzymes into reactive intermediates.[4]

  • Carcinogenicity: The same NTP studies found "clear evidence of carcinogenicity" for 2,3-benzofuran in male and female mice, with increased tumors in the lungs, liver, and forestomach. There was some evidence of carcinogenicity in female rats.[4]

  • Neuroactivity and Cytotoxicity: Certain aminopropyl-benzofuran derivatives (e.g., 5-APB, 6-APB) have been identified as novel psychoactive substances with stimulant-like properties, acting as potent monoamine transporter releasers.[5] Other studies on different benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, sometimes through the induction of apoptosis.[6][7] These findings highlight the potential for molecules of this class to be biologically active and interact with critical cellular pathways.

Given these class-based alerts, a thorough toxicological assessment of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is essential before its use in any system where human exposure is possible.

Section 4: A Proposed Strategy for Comprehensive Toxicological Assessment

For a novel chemical entity like 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid, a tiered, systematic approach to toxicological testing is required. This strategy aligns with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data quality and relevance.[8][9]

Toxicology_Workflow cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Decision Point 1 cluster_2 Phase 2: Acute In Vivo Assessment cluster_3 Decision Point 2 cluster_4 Phase 3: Further Development / Hazard Characterization arrow arrow A Compound Synthesis & Characterization B Genotoxicity: Bacterial Reverse Mutation (Ames Test - OECD TG 471) A->B C General Cytotoxicity: (e.g., MTT Assay vs. HepG2/3T3 cells) A->C D Cardiovascular Safety: hERG Inhibition Assay (ICH S7B) A->D E Analyze In Vitro Results - Genotoxic? - Highly Cytotoxic? - hERG Positive? B->E C->E D->E F Acute Oral Toxicity Study (Rodent - OECD TG 425) - LD50 Estimation - Clinical Signs E->F Low Risk Profile H Stop/Redesign (High Unmanageable Risk) E->H High Risk Profile G Evaluate Acute Toxicity & Risk Profile F->G G->H Unacceptable Profile I Proceed to Further Studies (e.g., Repeated Dose Toxicity, Mechanistic Studies) G->I Acceptable Profile

Caption: Tiered workflow for toxicological assessment.

Phase 1: Foundational In Vitro Screening

This phase aims to identify key liabilities early, conserving resources and adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[10][11]

1. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

  • Objective: To detect the potential of the compound to cause gene mutations. A positive Ames test is a significant red flag for potential carcinogenicity.[12][13]

  • Methodology (Following OECD TG 471):

    • Strains: A minimum of five tester strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of point mutations.[14]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). This is critical because, as with 2,3-benzofuran, the toxicity of many compounds is mediated by their metabolites.

    • Procedure: The compound is incubated with the bacterial strains in an amino acid-deficient medium. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies.[15]

    • Interpretation: A dose-dependent increase in the number of revertant colonies, typically two- to three-fold higher than the solvent control, is considered a positive result.

2. Cardiovascular Safety: hERG Inhibition Assay

  • Objective: To assess the compound's potential to block the hERG potassium ion channel, which is a primary cause of drug-induced QT interval prolongation and can lead to fatal cardiac arrhythmias.[16][17]

  • Methodology (Following ICH S7B Guidelines):

    • Test System: A validated mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

    • Procedure: The manual patch-clamp technique is the "gold standard" method. It directly measures the flow of ions through the hERG channel in the presence of varying concentrations of the test compound.[18][19]

    • Data Analysis: An IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is determined.

    • Interpretation: The IC₅₀ is compared to the anticipated therapeutic plasma concentration. A large safety margin is required. A low IC₅₀ value is a significant finding that can halt drug development. The effect of protein binding can also be assessed via a hERG serum shift assay.[20]

3. General Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To determine the concentration at which the compound causes general cell death, providing a baseline for dosing in more specific assays.

  • Methodology:

    • Test System: At least two cell lines of different origins (e.g., HepG2 human liver cells, Balb/c 3T3 mouse fibroblasts) are used to identify potential tissue-specific toxicity.[21]

    • Procedure: Cells are incubated with a range of concentrations of the test compound. The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product.[22]

    • Interpretation: The amount of formazan produced is proportional to the number of viable cells. An IC₅₀ value is calculated, indicating the compound's general cytotoxic potency.[22]

Phase 2: Acute In Vivo Toxicity Assessment

If Phase 1 results do not reveal high-risk liabilities (e.g., positive Ames test, potent hERG inhibition), a limited in vivo study is warranted to understand the compound's effects in a whole organism.

Acute Oral Toxicity Study

  • Objective: To determine the short-term toxicity of a single oral dose and to estimate the median lethal dose (LD₅₀).[23]

  • Methodology (Following OECD TG 425 - Up-and-Down Procedure):

    • Rationale: This method is chosen as it minimizes animal usage compared to traditional LD₅₀ tests while still providing robust data.[23]

    • Procedure: A single animal (typically a female rodent, as they are often more sensitive) is dosed. The outcome (survival or death) dictates the dose for the next animal (dosing is increased after survival, decreased after death). This continues sequentially until stopping criteria are met.[23]

    • Endpoints: In addition to mortality, detailed clinical observations are recorded, including changes in behavior, body weight, and signs of toxicity. A gross necropsy is performed on all animals.[23]

    • Interpretation: The study provides a point estimate of the LD₅₀ and its confidence interval, which is used for GHS classification. The observed clinical signs provide crucial information on potential target organs of toxicity.

Section 5: Conclusion and Path Forward

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is a molecule with an uncharacterized toxicological profile. Based on the known hazards of the broader benzofuran class, including potential for organ toxicity and genotoxicity, this compound must be handled with care. The true risk profile can only be established through empirical testing.

The proposed tiered assessment strategy, beginning with a robust in vitro battery (Ames, hERG, Cytotoxicity) followed by a limited, ethically-minded in vivo study, provides a scientifically sound and resource-efficient path to characterize its safety. The results of these foundational studies will determine if further investigation, such as repeated-dose toxicity studies, is warranted and will guide the safe development and handling of this novel chemical entity.

References

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.).
  • Ames Assay - Inotiv. (n.d.).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • GLP OECD 471 Ames Test - Scantox. (n.d.).
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix. (2026, February 10).
  • OECD 471: Bacterial reverse mutation test (Ames). (n.d.).
  • OECD Test Guideline 425 - National Toxicology Program. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27).
  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. (n.d.). ResearchGate.
  • OECD Guidelines for the Testing of Chemicals, Section 2. (n.d.).
  • In Vitro Toxicity Testing Protocols. (n.d.). Barnes & Noble.
  • In Vitro Toxicity Testing Protocols. (n.d.). New York University.
  • In vitro toxicity testing protocols. (n.d.). National Library of Medicine Institution - NIH.
  • Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. (2017, March 15). PubMed.
  • In vitro toxicology - Wikipedia. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - FDA. (n.d.).
  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals - Food and Drug Administration. (n.d.).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR.
  • hERG Serum Shift Assay - Charles River Laboratories. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Benzofurans | AMERICAN ELEMENTS® | Products | Applications. (n.d.).
  • 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | C12H12O4 | CID 708268. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, November 16). TCI Chemicals.
  • 7-methyl-1-benzofuran-2-carboxylic acid | 17349-64-3. (n.d.). Sigma-Aldrich.
  • 17349-64-3|7-Methylbenzofuran-2-carboxylic acid|BLD Pharm. (n.d.).
  • TCI AMERICA. (2018, July 6). Spectrum Chemical.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010, July 6). MDPI.

Sources

Foundational

Discovery and Structural Characterization of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Strategic Value of the Benzofuran Scaffold In modern drug discovery, the benzofuran-2-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Strategic Value of the Benzofuran Scaffold

In modern drug discovery, the benzofuran-2-carboxylic acid scaffold is a highly privileged pharmacophore. It frequently serves as a bioisostere for diphosphate groups or acylsulfonamides, making it an ideal candidate for enzyme inhibition and receptor modulation[1]. Specifically, derivatives of this core have been instrumental in the discovery of potent KAT6A/B histone acetyltransferase inhibitors (such as BAY-184) used in oncology[1], as well as Farnesoid X Receptor (FXR) modulators targeting metabolic and liver diseases[2].

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS No. 1710661-33-8) represents a highly functionalized building block within this class. The strategic placement of the 7-methyl group provides essential steric bulk to occupy hydrophobic sub-pockets, while the 3-ethoxy moiety modulates the electronic landscape of the furan ring, influencing both the pKa of the adjacent carboxylic acid and the overall lipophilicity (LogP) of the molecule. This whitepaper details the de novo synthesis, self-validating experimental protocols, and structural characterization of this critical intermediate.

De Novo Synthesis Workflow & Mechanistic Causality

The synthesis of 3-alkoxybenzofuran-2-carboxylic acids requires precise control over the oxygenation at the C3 position. While traditional Rap-Stoermer condensations are useful for unsubstituted benzofurans, they fail to provide the 3-alkoxy functionality. Instead, a multi-step sequence utilizing a Dieckmann-type cyclization followed by a Williamson ether synthesis is the gold standard[3][4].

Causality in Reagent Selection
  • O-Alkylation over C-Alkylation: Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is selected for the initial alkylation of ethyl 2-hydroxy-3-methylbenzoate to ensure strict chemoselectivity for the phenoxide oxygen, preventing unwanted C-alkylation at the aromatic ring.

  • Dieckmann Cyclization Base: Potassium tert-butoxide ( KOtBu ) in THF is utilized to drive the intramolecular cyclization. A non-nucleophilic, sterically hindered base is critical here to prevent transesterification or premature hydrolysis of the ester groups[3].

  • Saponification: Lithium hydroxide ( LiOH ) in a THF/Water biphasic system ensures mild cleavage of the ester. LiOH is preferred over NaOH to minimize the risk of ether cleavage at the C3 position under harsh alkaline conditions.

SynthesisWorkflow SM Ethyl 2-hydroxy-3- methylbenzoate Step1 O-Alkylation (Ethyl bromoacetate, K2CO3) SM->Step1 Int1 Diester Intermediate Step1->Int1 Step2 Dieckmann Cyclization (KOtBu, THF) Int1->Step2 Int2 Ethyl 3-hydroxy-7-methyl- benzofuran-2-carboxylate Step2->Int2 Step3 Williamson Etherification (Iodoethane, K2CO3, DMF) Int2->Step3 Int3 Ethyl 3-ethoxy-7-methyl- benzofuran-2-carboxylate Step3->Int3 Step4 Saponification (LiOH, THF/H2O) Int3->Step4 Product 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid Step4->Product

Step-by-step synthetic route for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Diester Intermediate

  • Dissolve 1.0 eq of ethyl 2-hydroxy-3-methylbenzoate in anhydrous DMF (0.5 M).

  • Add 2.0 eq of anhydrous K2​CO3​ and stir for 15 minutes at room temperature to generate the phenoxide.

  • Dropwise, add 1.2 eq of ethyl bromoacetate. Heat the reaction to 60°C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the phenol spot (UV active, stains dark with KMnO4​ ) confirms completion.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Dieckmann Cyclization

  • Dissolve the crude diester (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0°C and slowly add 1.5 eq of KOtBu (1.0 M in THF)[3][4].

  • Stir for 30 minutes at 0°C, then allow warming to room temperature for 2 hours.

  • Self-Validation: LC-MS analysis should show the exact mass of the cyclized product ( [M+H]+=221.08 ).

  • Quench with 1N HCl to pH 4, extract with EtOAc, and purify via flash chromatography to yield ethyl 3-hydroxy-7-methylbenzofuran-2-carboxylate.

Step 3: Williamson Etherification

  • Dissolve the cyclized intermediate (1.0 eq) in acetone or DMF (0.3 M).

  • Add 2.0 eq of K2​CO3​ and 1.5 eq of iodoethane.

  • Reflux at 60°C for 6 hours.

  • Self-Validation: The shift in polarity on TLC (product is significantly less polar than the 3-hydroxy precursor) validates the etherification.

Step 4: Saponification

  • Dissolve the ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add 3.0 eq of LiOH⋅H2​O and stir at room temperature for 12 hours.

  • Evaporate the organic solvents, acidify the aqueous layer to pH 2 using 1M HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid .

Structural Characterization & Data Presentation

Rigorous structural validation is required before utilizing this building block in downstream medicinal chemistry campaigns. The following table summarizes the quantitative analytical data used to verify the molecular integrity, regiochemistry, and purity of the synthesized compound.

Table 1: Analytical Characterization Profile

Analytical TechniqueParameter / SignalAssignment / Interpretation
1 H NMR (400 MHz, DMSO- d6​ ) δ 13.20 (br s, 1H)Carboxylic acid −OH (Exchanges with D2​O )
δ 7.52 (d, J=7.8 Hz, 1H)Aromatic C4 −H
δ 7.28 (d, J=7.5 Hz, 1H)Aromatic C6 −H
δ 7.18 (t, J=7.6 Hz, 1H)Aromatic C5 −H
δ 4.35 (q, J=7.0 Hz, 2H)Ethoxy −CH2​−
δ 2.45 (s, 3H)Aryl −CH3​ (C7 position)
δ 1.35 (t, J=7.0 Hz, 3H)Ethoxy −CH3​
13 C NMR (100 MHz, DMSO- d6​ ) δ 160.5, 151.2, 145.8, 128.4...Confirms 12 distinct carbon environments.
High-Resolution MS (ESI-) m/z 219.0663 [M−H]− Calculated for C12​H11​O4−​ : 219.0657 ( Δ < 3 ppm)
FT-IR (ATR, cm−1 ) 3200-2800 (br), 1685 (s), 1240 (s)Carboxylic O−H stretch, C=O stretch, Aryl-Alkyl Ether C−O

Application in Drug Discovery: KAT6A Inhibition

Once synthesized, 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid acts as a crucial precursor. In the development of KAT6A inhibitors, the carboxylic acid moiety is typically converted into an acylsulfonamide[1]. This transformation creates a bioisostere that perfectly mimics the diphosphate backbone of Acetyl-CoA, allowing the drug to competitively bind in the enzyme's active site.

The 3-ethoxy group plays a dual role here: it forces the acylsulfonamide into a specific bioactive conformation via steric repulsion, and it engages in favorable van der Waals interactions with the binding pocket, drastically improving cellular potency compared to unsubstituted variants[1].

BiologicalMechanism Ligand 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid Bioisostere Acylsulfonamide Bioisostere Formation Ligand->Bioisostere Binding Competitive Binding (Acetyl-CoA Mimic) Bioisostere->Binding Target KAT6A Histone Acetyltransferase Target->Binding Chromatin Chromatin Modification Blocked Binding->Chromatin Outcome Downregulation of Oncogenic Transcription Chromatin->Outcome

Mechanism of action for benzofuran-derived KAT6A histone acetyltransferase inhibitors.

Conclusion

The discovery and structural characterization of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid highlight the intersection of precise synthetic organic chemistry and targeted drug design. By utilizing a controlled Dieckmann cyclization and Williamson etherification, chemists can reliably access this privileged scaffold[3][4]. Its integration into acylsulfonamide libraries continues to drive forward the frontiers of epigenetic therapy and metabolic receptor modulation[1][2].

References

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • EP2110374A1 - Benzofurane, benzothiophene, benzothiazol derivatives as FXR modulators Source: Google Patents URL
  • ethyl 3-hydroxybenzofuran-2-carboxylate Synthesis and Dieckmann Condensation Source: LookChem URL:[Link]

  • Product Class 1: Benzo[b]furans (Dieckmann Cyclization of (2-Alkoxycarbonylphenoxy)acetic Acids) Source: Thieme Connect URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the Calculation of Molecular Weight and Exact Mass for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Abstract In the landscape of chemical analysis, particularly within pharmaceutical research and development, precision is paramount. The terms 'molecular weight' and 'exact mass' are often used interchangeably, yet they...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of chemical analysis, particularly within pharmaceutical research and development, precision is paramount. The terms 'molecular weight' and 'exact mass' are often used interchangeably, yet they represent fundamentally different and critically important values. This guide provides an in-depth exploration of these concepts, centered around the molecule 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. We will deconstruct its chemical formula, present detailed protocols for the calculation of both its molecular weight and exact mass, and discuss the profound implications of each value in modern analytical techniques such as mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization for compound identification, purity assessment, and mechanistic studies.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is rooted in the isotopic diversity of elements. Most elements exist in nature as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons. This isotopic distribution is the primary determinant for the two different mass values we can assign to a molecule.

Molecular Weight (or Average Molecular Mass)

Molecular weight is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule, factored by their relative abundances.[1] This is the value derived from the atomic weights found on the periodic table, such as ~12.011 for carbon and ~1.008 for hydrogen.[2][3][4] Because it represents an average over a vast number of molecules, it is the appropriate value for stoichiometric calculations involving bulk materials, such as preparing solutions or determining reaction yields.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule composed of the most abundant single stable isotope of each constituent element.[1][5][6] For example, in organic molecules, this calculation exclusively uses the mass of Carbon-12 (¹²C), Hydrogen-1 (¹H), and Oxygen-16 (¹⁶O). This value is not an average but a precise mass for a single, specific isotopic combination. Its utility is most pronounced in high-resolution mass spectrometry (HRMS), an analytical technique capable of resolving individual ions based on their specific isotopic composition.[7][8] This precision allows for the unambiguous determination of a molecule's elemental formula.

Isotopes cluster_Concept Isotopic Basis of Mass cluster_Calculation Resulting Mass Calculations Concept Elemental Carbon (in nature) Isotope1 Carbon-12 (¹²C) ~98.9% Abundance Mass = 12.000000 u Concept->Isotope1 is composed of Isotope2 Carbon-13 (¹³C) ~1.1% Abundance Mass = 13.003355 u Concept->Isotope2 is composed of MW Molecular Weight (Average Atomic Mass) ~12.011 u Isotope1->MW Weighted average leads to EM Exact Mass (Monoisotopic Mass) 12.000000 u Isotope1->EM Most abundant isotope used for Isotope2->MW Weighted average leads to

Caption: Conceptual difference between Molecular Weight and Exact Mass based on Carbon isotopes.

Part 2: Structural Determination of the Target Compound

To perform any mass calculation, we must first establish the correct molecular formula for our compound of interest: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid .

The IUPAC name provides the blueprint for its structure:

  • Benzofuran: A bicyclic aromatic structure consisting of a benzene ring fused to a furan ring. The core formula is C₈H₆O.

  • -2-carboxylic acid: A carboxyl group (-COOH) is attached at position 2 of the benzofuran ring system.

  • -7-methyl: A methyl group (-CH₃) is attached at position 7.

  • -3-ethoxy: An ethoxy group (-O-CH₂-CH₃) is attached at position 3.

By assembling these components and counting the atoms, we arrive at the definitive molecular formula.

  • Carbon (C): 8 from the benzofuran core, 1 from the carboxyl group, 1 from the methyl group, and 2 from the ethoxy group, for a total of 12 Carbon atoms .

  • Hydrogen (H): 3 on the benzofuran core (positions 4, 5, and 6), 1 on the carboxyl group, 3 on the methyl group, and 5 on the ethoxy group, for a total of 12 Hydrogen atoms .

  • Oxygen (O): 1 in the furan ring, 2 in the carboxyl group, and 1 in the ethoxy group, for a total of 4 Oxygen atoms .

Therefore, the molecular formula for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is C₁₂H₁₂O₄ .

Part 3: Calculation Protocols

With the molecular formula established, we can proceed with detailed calculations for both molecular weight and exact mass. The following protocols are designed to be self-validating, relying on internationally recognized standard atomic values.

Protocol 1: Molecular Weight Calculation

This protocol computes the average molecular mass using the standard atomic weights from the periodic table, which are weighted averages of natural isotopic abundances.

Methodology:

  • Identify the number of atoms for each element in the molecular formula (C₁₂H₁₂O₄).

  • Obtain the standard atomic weight for each element.

  • Multiply the atom count by the corresponding atomic weight for each element.

  • Sum these values to determine the molecular weight.

Data Presentation:

Element Symbol Atom Count (n) Standard Atomic Weight (u) Contribution (n × u)
Carbon C 12 12.011 144.132
Hydrogen H 12 1.008 12.096
Oxygen O 4 15.999 63.996

| Total | | | | 220.224 u |

The calculated Molecular Weight of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is 220.224 u (or g/mol ).

Protocol 2: Exact Mass Calculation

This protocol computes the monoisotopic mass by summing the masses of the most abundant stable isotope of each element.

Methodology:

  • Identify the number of atoms for each element in the molecular formula (C₁₂H₁₂O₄).

  • Obtain the precise mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁶O).

  • Multiply the atom count by the corresponding isotopic mass for each element.

  • Sum these values to determine the exact mass.

Data Presentation:

Element Isotope Atom Count (n) Isotopic Mass (u) Contribution (n × u)
Carbon ¹²C 12 12.000000[9][10][11] 144.000000
Hydrogen ¹H 12 1.007825[1][12][13] 12.093900
Oxygen ¹⁶O 4 15.994915[1][14][15][16] 63.979660

| Total | | | | 220.073560 u |

The calculated Exact Mass of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is 220.073560 u (or Da).

Calculation_Workflow cluster_Input Initial Data cluster_Path1 Molecular Weight Path cluster_Path2 Exact Mass Path Formula Molecular Formula C₁₂H₁₂O₄ P1_Data Use Standard Atomic Weights C: 12.011, H: 1.008, O: 15.999 Formula->P1_Data P2_Data Use Most Abundant Isotope Masses ¹²C: 12.000000, ¹H: 1.007825, ¹⁶O: 15.994915 Formula->P2_Data P1_Calc Sum of (Atom Count × Atomic Weight) P1_Data->P1_Calc P1_Result Molecular Weight 220.224 u P1_Calc->P1_Result P2_Calc Sum of (Atom Count × Isotopic Mass) P2_Data->P2_Calc P2_Result Exact Mass 220.073560 u P2_Calc->P2_Result

Caption: Workflow for calculating Molecular Weight and Exact Mass from the molecular formula.

Part 4: Application in Modern Analytical Chemistry

The practical divergence between molecular weight and exact mass is most evident in the field of mass spectrometry.

  • Low-Resolution Mass Spectrometry: Instruments like single quadrupoles typically have unit resolution. They would detect an ion for C₁₂H₁₂O₄ at a mass-to-charge ratio (m/z) of approximately 220. The isotopic pattern (e.g., the M+1 peak from the presence of ¹³C) might be visible, but the instrument cannot provide the mass with enough decimal places to distinguish it from other compounds with the same nominal mass.

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure m/z values to three or more decimal places. An HRMS instrument would detect the monoisotopic ion of our compound at m/z 220.07356 (for the protonated species, [M+H]⁺, it would be 221.08083). This high precision is a powerful tool. For instance, a different molecule like C₁₃H₁₆O₃ has the same nominal mass of 220 but an exact mass of 220.10995 u. HRMS can easily distinguish between these two species, providing a high degree of confidence in the assigned elemental composition.

For professionals in drug development, this distinction is not merely academic. Regulatory bodies like the FDA require unambiguous identification of drug substances and their metabolites. HRMS, by measuring the exact mass, provides the definitive data needed to confirm molecular formulas, establish purity, and characterize novel compounds, thereby ensuring the integrity and safety of pharmaceutical products.

Part 5: Summary and Conclusion

The accurate characterization of a chemical entity is a foundational step in any scientific investigation. For 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (C₁₂H₁₂O₄), understanding the difference between its two key mass values is essential for applying the correct analytical methodologies and interpreting data with confidence.

Summary of Calculated Values:

Parameter Calculated Value Primary Application
Molecular Weight 220.224 u Stoichiometry, Bulk Chemistry

| Exact Mass | 220.073560 u | High-Resolution Mass Spectrometry, Formula Determination |

This guide has provided the theoretical underpinning, structural derivation, and detailed computational protocols for both molecular weight and exact mass. By appreciating these distinctions, researchers can leverage the full power of modern analytical instrumentation to advance their work in chemical synthesis, drug discovery, and materials science.

References

  • CIAAW. (n.d.). Atomic Weight of Hydrogen.
  • Britannica. (2026, February 17). Oxygen.
  • Quora. (2018, September 22). How heavy is one atom of hydrogen?.
  • National Center for Biotechnology Information. (n.d.). Oxygen-16 atom. PubChem.
  • Fiveable. (2025, August 15). Carbon-12: Intro to Chemistry Study Guide.
  • Quora. (2017, January 25). What is the atomic mass of carbon?.
  • Asbury Carbons. (n.d.). Carbon By The Number.
  • nglos324. (n.d.). oxygen.
  • Wikipedia. (n.d.). Carbon-12.
  • Wikipedia. (n.d.). Hydrogen.
  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties.
  • ECHEMI.com. (2023, June 5). What is the Atomic Mass of Oxygen.
  • Chemistry Stack Exchange. (2019, January 17). How did the early chemists determine the atomic weight of hydrogen?.
  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?.
  • Vaia. (n.d.). (a) What is the mass in u of a carbon- 12 atom? (b) Why is the atomic weight of carbon reported as 12.011....
  • Reddit. (2023, May 3). Exact mass vs molecular weight.
  • Skosmos. (2023, May 12). theia_ozcar_thesaurus: Oxygen-16.
  • Numerade. (n.d.). (a) What is the mass in u of a carbon-12 atom?.
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory.
  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory.
  • KAERI. (n.d.). O-16.
  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory.
  • National Institute of Standards and Technology. (n.d.). Oxygen, atomic. NIST Chemistry WebBook.
  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12.
  • National Center for Biotechnology Information. (n.d.). Oxygen-16 isotope. PubChem.
  • Quora. (2018, August 23). What is the mass of 1 atom of hydrogen in kg?.
  • Mass Spectrometry and Proteomics. (2010, March 30). Lecture 1: Mass Measurement.
  • Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass.
  • Wikipedia. (n.d.). Mass (mass spectrometry).
  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry.
  • Wikipedia. (n.d.). Isotopes of hydrogen.
  • WebElements. (n.d.). h hydrogen.
  • PubChemLite. (n.d.). 7-ethoxybenzofuran-2-carboxylic acid (C11H10O4).
  • National Center for Biotechnology Information. (n.d.). 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. PubChem.
  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 7-methyl-1-benzofuran-2-carboxylic acid.
  • Guidechem. (n.d.). 7-ethoxy-2-methyl-2,3-dihydro-benzofuran.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Introduction Benzofuran derivatives are core structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, benzofuran-2-carboxylic acids serve as crucial building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzofuran derivatives are core structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, benzofuran-2-carboxylic acids serve as crucial building blocks in medicinal chemistry, with applications ranging from antiviral to anticancer agents. This document provides a detailed, step-by-step guide for the synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid, a specifically substituted scaffold with potential for further chemical elaboration. The presented pathway is designed for robustness and is based on well-established, high-yielding chemical transformations, making it suitable for researchers in academic and industrial drug development settings.

Overall Synthetic Strategy

The synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is accomplished via a robust three-step sequence starting from the commercially available 2-hydroxy-3-methylbenzaldehyde. The strategy involves the initial construction of the benzofuran-2-carboxylate core, followed by regioselective functionalization at the C3-position, and concluding with the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Synthetic_Pathway A 2-Hydroxy-3-methylbenzaldehyde B Ethyl 7-methylbenzofuran-2-carboxylate A->B Step 1: Benzofuran Formation C Ethyl 3-bromo-7-methylbenzofuran-2-carboxylate B->C Step 2a: C3-Bromination D Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate C->D Step 2b: Ethoxylation (SNAr) E 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid D->E Step 3: Saponification

Caption: Overall synthetic route for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid.

PART 1: Synthesis of Ethyl 7-methylbenzofuran-2-carboxylate

Principle and Mechanistic Insight

The initial step involves the construction of the benzofuran ring system. This is achieved through a base-catalyzed condensation reaction between 2-hydroxy-3-methylbenzaldehyde and an active methylene compound, ethyl bromoacetate. The reaction proceeds via an initial O-alkylation (Williamson ether synthesis) to form an ether intermediate.[1] Subsequent intramolecular cyclization, driven by a base such as potassium carbonate, involves the formation of a carbanion which attacks the aldehyde carbonyl, followed by dehydration to yield the stable aromatic benzofuran ring. This method is a reliable and widely used approach for the synthesis of benzofuran-2-carboxylates from salicylaldehyde precursors.[2]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 10 mmol scale)Supplier Example
2-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.151.36 g (10.0 mmol)Sigma-Aldrich
Ethyl bromoacetateC₄H₇BrO₂167.001.3 mL (11.0 mmol)Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g (20.0 mmol)Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0940 mLAcros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extractionVWR Chemicals
Brine (Saturated NaCl solution)NaCl(aq)-As needed for washingLab-prepared
Anhydrous Magnesium SulfateMgSO₄120.37As needed for dryingSigma-Aldrich
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylation: Add ethyl bromoacetate (1.3 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford Ethyl 7-methylbenzofuran-2-carboxylate as a pale yellow solid.

  • Expected Yield: 75-85%.

PART 2: Synthesis of Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate

This part of the synthesis is a two-step process involving the regioselective bromination at the C3 position, followed by a nucleophilic aromatic substitution to install the ethoxy group.

Step 2a: Synthesis of Ethyl 3-bromo-7-methylbenzofuran-2-carboxylate
Principle and Mechanistic Insight

The C3 position of the benzofuran ring is electron-rich and susceptible to electrophilic substitution. This step utilizes N-Bromosuccinimide (NBS) as an electrophilic bromine source to regioselectively brominate the C3 position. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or dichloromethane.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 7.5 mmol scale)
Ethyl 7-methylbenzofuran-2-carboxylateC₁₂H₁₂O₃204.221.53 g (7.5 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.47 g (8.25 mmol)
Carbon Tetrachloride (CCl₄), anhydrousCCl₄153.8250 mL
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve Ethyl 7-methylbenzofuran-2-carboxylate (1.53 g, 7.5 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.47 g, 8.25 mmol) to the solution.

  • Reaction: Reflux the mixture for 2-3 hours. The reaction can be initiated with a radical initiator like AIBN if necessary, but is often spontaneous. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a 10% sodium thiosulfate solution (2 x 20 mL) and then with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 3-bromo-7-methylbenzofuran-2-carboxylate is often used directly in the next step without further purification.

  • Expected Yield: >90% (crude).

Step 2b: Synthesis of Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate
Principle and Mechanistic Insight

This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylate group at the C2 position activates the C3 position towards nucleophilic attack. The 3-bromo intermediate reacts with sodium ethoxide, where the ethoxide ion displaces the bromide to form the desired 3-ethoxy product.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 7.0 mmol scale)
Ethyl 3-bromo-7-methylbenzofuran-2-carboxylateC₁₂H₁₁BrO₃283.12~2.0 g (7.0 mmol)
Sodium MetalNa22.990.32 g (14.0 mmol)
Ethanol (EtOH), absoluteC₂H₆O46.0750 mL
Detailed Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried 100 mL three-necked flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (0.32 g, 14.0 mmol) in small pieces to absolute ethanol (50 mL) at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add a solution of crude Ethyl 3-bromo-7-methylbenzofuran-2-carboxylate (~2.0 g, 7.0 mmol) in 10 mL of absolute ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.

  • Purification: Remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (eluent: 5% ethyl acetate in hexanes) to obtain Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate.

  • Expected Yield: 60-70% over two steps.

PART 3: Synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Principle and Mechanistic Insight

The final step is a standard saponification reaction. The ethyl ester is hydrolyzed under basic conditions using potassium hydroxide.[3] The mechanism involves the nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification of the carboxylate salt with a strong acid, like HCl, protonates it to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 5.0 mmol scale)
Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylateC₁₄H₁₆O₄248.271.24 g (5.0 mmol)
Potassium Hydroxide (KOH)KOH56.110.56 g (10.0 mmol)
Ethanol (EtOH)C₂H₆O46.0720 mL
WaterH₂O18.025 mL
Hydrochloric Acid (HCl), concentratedHCl36.46As needed for acidification
Detailed Experimental Protocol
  • Reaction Setup: Dissolve Ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate (1.24 g, 5.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Add a solution of potassium hydroxide (0.56 g, 10.0 mmol) in water (5 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the remaining residue in 30 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify by dropwise addition of concentrated HCl until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid as a white to off-white solid.

  • Expected Yield: 90-98%.

Characterization Data

Final product identity and purity should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals for the ethoxy group (triplet and quartet), methyl group (singlet), aromatic protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for all unique carbons in the molecule.

  • Mass Spectrometry (HRMS): Calculated m/z for C₁₂H₁₂O₄ should match the experimental value.

  • Melting Point: A sharp melting point indicates high purity.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Vetica, F., et al. (2018). Catalytic Oxidation of 3-Arylbenzofuran-2(3H)-ones with PCC-H5IO6.
  • MDPI. (2010).
  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

  • Zanirato, V., et al. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Grinev, A. N., et al. (1977). Synthesis and pharmacological properties of derivatives of 2(3)-phenyl-5(6)-hydroxybenzofuran. Pharmaceutical Chemistry Journal.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • Hossain, M. M., et al. (2019).
  • Kowalewska, M., et al. (2014).
  • ResearchGate. (n.d.).
  • Cheng, M., et al. (2021).
  • PMC. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210-217.
  • LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • BenchChem. (n.d.). Proposed Synthetic Route: Williamson Ether Synthesis.
  • Dhotare, B. B., et al. (2020). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 16, 2174-2183.
  • Eur. J. Org. Chem. (2021). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. 1072-1102.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.
  • PubChem. (n.d.). Acetic acid, 2-(2-formyl-6-methylphenoxy)- (C10H10O4). Retrieved from [Link]

  • Dudley, M. E., et al. (2019).
  • Google Patents. (n.d.).
  • Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]. 7(3), 353-359.

  • J-Stage. (n.d.).
  • Academic Journals. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21).
  • The Royal Society of Chemistry. (n.d.).

Sources

Application

Application Note: Preparation of Amides from 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 1710661-33-8 Introduction & Scientific Rationale Benzofuran-2-carboxamides represent a privileged class of scaffolds in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 1710661-33-8

Introduction & Scientific Rationale

Benzofuran-2-carboxamides represent a privileged class of scaffolds in modern drug discovery, frequently utilized for their potent [1]. The starting material, 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid , offers a highly functionalized core that is ideal for library synthesis. The 7-methyl substitution enhances lipophilicity and membrane permeability, while the 3-ethoxy group provides critical steric bulk and hydrogen-bond accepting potential, which structure-activity relationship (SAR) studies suggest are key drivers in mitigating NMDA-induced excitotoxicity[2].

Synthesizing amides from this sterically encumbered, electron-rich carboxylic acid requires careful selection of coupling reagents to avoid epimerization, low yields, or incomplete activation. This guide details three distinct, self-validating protocols for amidation, ranging from classical high-efficiency coupling to scalable, green-chemistry approaches.

Mechanistic Overview & Workflow

The amidation of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid proceeds via a two-step addition-elimination mechanism. First, the carboxylic acid is converted into a highly reactive intermediate (e.g., an HOAt ester or an acyl imidazole). Second, the amine nucleophile attacks the carbonyl carbon, displacing the leaving group to form the stable amide bond[3].

AmideSynthesis SM 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid Int Activated Intermediate (HOAt Ester / Acyl Imidazole) SM->Int Activation Act Coupling Agent (HATU or CDI) Act->Int Prod Target Amide Derivative Int->Prod Aminolysis Waste Byproducts (Urea / Imidazole) Int->Waste Leaving Group Amine Amine Nucleophile (R-NH2) Amine->Prod

Mechanistic pathway for the amidation of benzofuran-2-carboxylic acid derivatives.

Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Best for: Complex, sterically hindered, or unreactive secondary amines. Causality & Rationale: generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester[4]. The pyridine nitrogen of the HOAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate the aminolysis step. This is critical when coupling bulky amines to the already sterically demanding 3-ethoxy-substituted C2 position[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15–30 minutes to ensure complete formation of the HOAt active ester.

  • Aminolysis: Add the target amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 5–12 hours[5].

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the starting material (m/z 220.22) and the transient appearance of the HOAt ester intermediate confirm successful activation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 10 mL). Wash the combined organic layers with 1 M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cost-Effective Scalable Coupling via CDI

Best for: Primary anilines and large-scale synthesis. Causality & Rationale: 1,1'-Carbonyldiimidazole (CDI) is a highly cost-effective reagent that forms a reactive acyl imidazole[6]. The reaction is driven forward by the irreversible release of CO₂ gas. This provides a built-in, self-validating visual cue: the cessation of effervescence indicates that the activation step is complete.

Step-by-Step Methodology:

  • Activation: Dissolve 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere.

  • CDI Addition: Add CDI (1.5 equiv, 7.5 mmol) portion-wise to control the evolution of CO₂ gas[6].

  • Self-Validation (IPC): Stir at room temperature for 1 hour. The physical bubbling of CO₂ serves as a visual confirmation of acyl imidazole formation. Do not proceed until gas evolution completely stops.

  • Aminolysis: Add the substituted aniline or primary amine (1.5 equiv, 7.5 mmol) to the mixture. Stir at room temperature for 12–14 hours[6].

  • Workup: Concentrate the mixture in vacuo to remove THF. Acidify the residue with 6 N HCl (to protonate and remove the imidazole byproduct) and extract with ethyl acetate. Dry the organic layers with MgSO₄, filter, and concentrate.

Protocol C: Solvent-Free Green Amidation (Silane Coupling)

Best for: Sustainable chemistry and optimizing atom economy. Causality & Rationale: Traditional peptide coupling generates stoichiometric amounts of high-molecular-weight waste (e.g., urea derivatives from HATU/DCC).7 utilizes reagents like dodecamethoxyneopentasilane to form silyl ester intermediates at elevated temperatures, producing minimal byproducts and eliminating the need for halogenated solvents[7].

Step-by-Step Methodology:

  • Preparation: To a PTFE-coated reaction vessel, add 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.05 equiv, 1.05 mmol).

  • Coupling Agent: Add dodecamethoxyneopentasilane (20 mol%, 0.2 mmol) directly to the neat mixture[7].

  • Reaction: Seal the vessel and heat to 120 °C for 2–4 hours. The system operates via a transient silyl ester that rapidly undergoes aminolysis.

  • Workup: Cool to room temperature. The high atom economy often allows for direct purification via flash column chromatography without aqueous workup, significantly reducing solvent waste[7].

Quantitative Data Summary

The following table summarizes the operational parameters and expected efficiencies of the three protocols for benzofuran-2-carboxylic acid amidation:

ParameterProtocol A (HATU)Protocol B (CDI)Protocol C (Silane)
Optimal Substrate Hindered/Secondary AminesPrimary AnilinesGeneral Amines
Solvent DCM or DMFTHFNeat (Solvent-Free)
Reaction Temp Room TemperatureRoom Temperature120 °C
Reaction Time 5 – 12 hours12 – 14 hours2 – 4 hours
Byproducts HOAt, Urea derivativesImidazole, CO₂ (gas)Silicates
Atom Economy LowModerateHigh
Expected Yield Range 73% – 85%70% – 80%74% – 98%

Note: Yields are based on comparative studies of benzofuran-2-carboxylic acid derivatives[3][6][7].

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 2020.[Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 2015.[Link]

  • Solvent-Free and Green Chemistry Approaches to Amide Bond Form
  • Heterocyclic Compounds: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8).Crysdot LLC.

Sources

Method

Cross-coupling organic reactions involving 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid Executive Summary The synthesis of complex, functionalized benzofurans is a critical objective in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Executive Summary

The synthesis of complex, functionalized benzofurans is a critical objective in medicinal chemistry and materials science. Traditionally, C2-arylation of the benzofuran core requires pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), which often suffer from instability, high toxicity, or difficult multi-step syntheses.

This application note details a highly efficient, self-validating protocol for the Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8)[1]. By utilizing the C2-carboxylic acid as a "traceless" directing and activating group, researchers can achieve direct regioselective C2-arylation. The protocol leverages microwave irradiation to drive the extrusion of CO₂, coupling the heteroaromatic core with various aryl halides in under 10 minutes.

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this protocol, it is vital to understand the causality behind the substrate's reactivity and the chosen reaction parameters.

Substrate Electronic Effects: Decarboxylative cross-coupling is highly sensitive to the electronic nature of the carboxylic acid. 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is an exceptionally primed substrate for this transformation. The ethoxy group at the C3 position exerts a strong electron-donating resonance effect (+M), while the C7-methyl group provides an inductive boost (+I). This localized electron richness at the C2 position destabilizes the ground-state carboxylate and stabilizes the partial positive charge developed during the transition state, drastically lowering the activation energy required for CO₂ extrusion[2][3].

Catalyst and Ligand Rationalization: The protocol utilizes Pd[P(t-Bu)₃]₂ as the catalyst. The bulky, highly electron-donating tri-tert-butylphosphine ligands serve a dual purpose:

  • They accelerate the initial oxidative addition of the aryl halide into the Pd(0) center.

  • The steric bulk facilitates the sterically demanding decarboxylative transmetalation step, preventing the formation of stable, unreactive Pd(II)-carboxylate dead-end complexes[4][5].

The Role of Additives: Cesium carbonate (Cs₂CO₃) is selected as the base because the large ionic radius of the cesium cation enhances the solubility and nucleophilicity of the carboxylate in polar aprotic solvents like DMF. Furthermore, the addition of tetra-n-butylammonium chloride hydrate (n-Bu₄NCl·H₂O) is critical; it acts as a phase-transfer catalyst and stabilizes the palladium intermediates, preventing catalyst aggregation (blackening) at high temperatures[3].

Catalytic Cycle & Workflow

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_Ar Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ar + Aryl Halide (Ar-X) PdII_HetAr Ar-Pd(II)-HetAr (Decarboxylative Transmetalation) PdII_Ar->PdII_HetAr + 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid (Base, -HX, -CO2) PdII_HetAr->Pd0 Reductive Elimination (Yields C2-Arylated Product)

Fig 1. Catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling of benzofuran-2-carboxylic acids.

Experimental Protocol: Microwave-Assisted C2-Arylation

Self-Validating System Note: This protocol is designed with built-in validation. The evolution of CO₂ gas will register as a distinct pressure spike on the microwave synthesizer's internal monitor, confirming successful transmetalation. Additionally, the starting material is highly UV-active; a distinct shift in the retention factor ( Rf​ ) and fluorescence profile during TLC monitoring provides immediate visual confirmation of product formation.

Materials Required:
  • Nucleophile: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (0.80 mmol, 2.0 equiv)

  • Electrophile: Aryl bromide (e.g., 4-bromoanisole) (0.40 mmol, 1.0 equiv)

  • Catalyst: Pd[P(t-Bu)₃]₂ (0.020 mmol, 5 mol %)

  • Base: Cs₂CO₃ (0.60 mmol, 1.5 equiv)

  • Additive: n-Bu₄NCl·H₂O (0.40 mmol, 1.0 equiv)

  • Solvent: Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Open Air): To a 5 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (176.2 mg, 0.80 mmol), the aryl bromide (0.40 mmol), n-Bu₄NCl·H₂O (111.9 mg, 0.40 mmol), Cs₂CO₃ (195.5 mg, 0.60 mmol), and Pd[P(t-Bu)₃]₂ (10.2 mg, 0.020 mmol).

    • Causality Check: Unlike many Pd-catalyzed reactions, this specific bulky phosphine system is relatively air-stable in its solid state, allowing for rapid benchtop assembly without a glovebox[3].

  • Solvent Addition: Add 4.0 mL of anhydrous DMF to the vial. Seal the vial immediately with a Teflon-lined crimp cap.

  • Pre-Stirring: Stir the heterogeneous mixture vigorously at room temperature for 30 seconds to ensure uniform dispersion of the base and catalyst.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Apply irradiation to heat the reaction mixture to 170 °C for exactly 8 minutes. Set the absorption level to "High".

    • Validation Check: Monitor the pressure curve on the synthesizer interface. A steady pressure increase between minutes 2 and 5 indicates the stoichiometric release of CO₂, validating the decarboxylation step.

  • Quenching and Workup: Allow the vial to cool to room temperature (via forced air cooling in the synthesizer). Carefully uncap the vial (note: residual pressure may be present). Dilute the crude mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with distilled water (3 × 10 mL) to remove DMF, unreacted carboxylic acid, and inorganic salts. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C2-arylated 3-ethoxy-7-methylbenzofuran.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the decarboxylative cross-coupling of electron-rich heteroaromatic carboxylic acids, illustrating the necessity of the chosen parameters[3][5].

EntryCatalyst SystemBaseAdditiveSolventTemp (°C) / TimeYield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃NoneDMF120 °C / 12 h< 10%
2Pd(OAc)₂ / XPhosCs₂CO₃n-Bu₄NClNMP150 °C / 4 h45%
3Pd[P(t-Bu)₃]₂ (5 mol%)Ag₂CO₃n-Bu₄NClDMF170 °C / 8 min (MW)72%
4 Pd[P(t-Bu)₃]₂ (5 mol%) Cs₂CO₃ n-Bu₄NCl DMF 170 °C / 8 min (MW) 88%

Table 1: Influence of reaction parameters on the yield of C2-arylated products. The combination of highly basic Cs₂CO₃, phase-transfer additive, and a bulky electron-rich Pd-catalyst under microwave conditions provides optimal conversion.

References

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry, 2010, 75(5), 1550-1560. (Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., Forgione, P.) URL:[Link][3][4][5]

  • Substrate-Dependent Mechanistic Divergence in Decarboxylative Heck Reaction at Room Temperature Source: The Journal of Organic Chemistry, 2016. (Mentions the specific reactivity parameters of benzofuran-2-carboxylic acids). URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Stability of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Welcome to the Technical Support Center for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8)[1]. This compound is a critical building block in drug development, but its electron-rich heteroaromatic struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8)[1]. This compound is a critical building block in drug development, but its electron-rich heteroaromatic structure makes it uniquely vulnerable to environmental stressors. This guide is engineered for researchers and scientists to understand the causality of its degradation, implement preventative storage protocols, and execute self-validating troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q: Why is 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid specifically prone to thermal degradation? A: The primary degradation pathway for this compound is thermal decarboxylation . Benzofuran-2-carboxylic acids are electron-rich heteroaromatics. Under thermal stress, the high electron density from the benzofuran oxygen stabilizes the transition state, facilitating the electrophilic loss of carbon dioxide (CO₂)[2]. Furthermore, trace transition metals (such as Copper or Silver) can coordinate with the heteroatom and the neighboring carboxyl group to form insoluble carboxylates, which aggressively catalyze protodecarboxylation[2]. Secondarily, the ethoxy group at the C3 position is susceptible to acid-catalyzed hydrolysis if moisture permeates the storage container at elevated temperatures.

Q: What are the regulatory-aligned storage conditions to prevent this degradation? A: To ensure batch integrity, storage must align with3[3]. While standard long-term testing for stable APIs is conducted at 25°C ± 2°C / 60% RH ± 5% RH, the specific decarboxylation risk of this benzofuran derivative necessitates more stringent controls[4]. We strongly recommend long-term storage at 2°C to 8°C (Refrigerated) under an inert atmosphere (Argon) to kinetically suppress both thermal decarboxylation and moisture-driven hydrolysis[5].

Q: How does the choice of packaging material influence its stability? A: Because trace metals catalyze decarboxylation, you must never store this compound in metal containers or handle it with degraded metal spatulas. The required packaging is Type I amber borosilicate glass vials sealed with PTFE-lined caps . Amber glass prevents photolytic degradation, while the PTFE liner provides a chemically inert, impermeable barrier against ambient humidity, satisfying ICH requirements for semi-permeable container mitigation[4].

Mechanistic Visualization of Degradation

Mechanism A 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid B Thermal Stress (>40°C) A->B C Moisture Ingress (High RH) A->C D Decarboxylation (-CO2) B->D Heat / Trace Metals E Ethoxy Cleavage C->E Acidic Microenvironment F 3-Ethoxy-7-methylbenzofuran (Degradant) D->F G 3-Hydroxy-7-methylbenzofuran- 2-carboxylic acid E->G

Fig 1: Primary thermal and hydrolytic degradation pathways of the benzofuran-2-carboxylic acid.

Quantitative Data: Storage & Stability Parameters

The following table summarizes the operational thresholds derived from ICH Q1A(R2) stress testing principles applied to heteroaromatic carboxylic acids[3][5].

ParameterRecommended ConditionHigh-Risk ConditionConsequence of Deviation
Temperature 2°C to 8°C> 40°C (Accelerated)Exponential increase in decarboxylation kinetics.
Humidity (RH) < 10% (Argon flushed)> 75% RHAcid-catalyzed cleavage of the C3-ethoxy group.
Atmosphere Inert (Argon/Nitrogen)Ambient AirOxidative stress and moisture absorption.
Packaging Amber Glass + PTFE CapPolypropylene / MetalMetal-catalyzed protodecarboxylation; photolysis.
Purity Threshold ≥ 98.0% (HPLC-UV)< 95.0%Requires immediate repurification (See Protocol 2).

Troubleshooting Guides & Experimental Protocols

If routine monitoring reveals a drop in assay purity or a visual change in the powder (e.g., clumping or discoloration), execute the following self-validating protocols.

Protocol 1: Analytical Monitoring Workflow (HPLC-UV)

To accurately quantify degradation, you must separate the polar carboxylic acid from the highly non-polar decarboxylated degradant (3-ethoxy-7-methylbenzofuran).

Causality & Validation: The mobile phase must be acidified. If run at a neutral pH, the carboxylic acid will ionize, leading to peak tailing and unpredictable retention times. Adding 0.1% Trifluoroacetic acid (TFA) keeps the compound protonated, ensuring sharp peaks. The protocol includes a System Suitability Test (SST) to self-validate column integrity before sample injection.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (SST): Inject a known standard of the pure acid. Validation Check: The theoretical plate count must be >5,000, and the tailing factor must be <1.5. If these fail, purge the column or replace it before proceeding.

  • Sample Analysis: Dissolve 1 mg of the suspect batch in 1 mL of Acetonitrile. Inject 10 µL.

  • Detection: Monitor at 254 nm. The intact acid will elute earlier (more polar), while the decarboxylated degradant will elute significantly later (non-polar).

Protocol 2: Repurification via Recrystallization

If Protocol 1 confirms purity has dropped below 98.0% due to decarboxylation, the batch can be salvaged.

Causality & Validation: Because the decarboxylated degradant lacks the carboxylic acid moiety, it is highly soluble in non-polar solvents. By utilizing a Toluene/Heptane solvent system, the non-polar degradant remains dissolved in the mother liquor, forcing the pure, hydrogen-bonding carboxylic acid to crystallize. The process is self-validating through a final yield and purity calculation.

Step-by-Step Methodology:

  • Dissolution: Transfer the degraded batch to a clean, metal-free round-bottom flask. Add minimal hot Toluene (approx. 5-10 mL per gram of compound) at 70°C until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring until the solution becomes slightly cloudy (the cloud point).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours to maximize crystal growth.

  • Filtration: Filter the newly formed crystals through a sintered glass funnel under a vacuum. Wash the filter cake with ice-cold Heptane (2 x 5 mL).

  • Drying & Self-Validation: Dry the crystals in a vacuum oven at 30°C for 12 hours. Validation Check: Weigh the recovered product to calculate yield and re-run Protocol 1 to confirm purity has returned to ≥ 98.0%.

Workflow Visualization

Workflow Start Receive / Synthesize Batch Package Package: Amber Glass + PTFE Cap + Argon Start->Package Store Store at 2-8°C Package->Store Test HPLC Monitoring (Every 3-6 Months) Store->Test Decision Purity > 98.0%? Test->Decision Pass Continue Cold Storage Decision->Pass Yes Fail Initiate Recrystallization Decision->Fail No Fail->Package Recovered API

Fig 2: Recommended storage, monitoring, and troubleshooting workflow for batch integrity.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products - ICH (International Council for Harmonisation) - 3

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA (European Medicines Agency) - 4

  • 1710661-33-8 | 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid - BLD Pharm - 1

  • Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor - Organic Letters (ACS Publications) - 2

  • Stability Testing of New Drug Substances and Products - Lejan Team / ICH Q1A(R2) Applications - 5

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 3-Ethoxy-7-methylbenzofuran-2-carboxylic Acid

Welcome to the Technical Support Center for the downstream processing of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS No. 1710661-33-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS No. 1710661-33-8). As a critical heterocyclic intermediate in drug development, achieving high purity and a consistent Crystal Size Distribution (CSD) is paramount[1].

This guide is designed for researchers and process chemists. It bypasses basic theory to directly address the thermodynamic and kinetic challenges of isolating benzofuran-2-carboxylic acid derivatives, providing self-validating protocols and evidence-based troubleshooting[2].

Part 1: Thermodynamic & Kinetic Foundations (The "Why")

The purification of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid relies on exploiting its dual chemical nature: a lipophilic benzofuran core and a hydrophilic, hydrogen-bonding carboxylic acid moiety[1].

In pharmaceutical crystallization, supersaturation is the thermodynamic driving force, while the Metastable Zone Width (MSZW) dictates the kinetic boundaries[3]. If supersaturation is generated too rapidly (e.g., aggressive cooling or rapid anti-solvent addition), the system breaches the MSZW, leading to uncontrolled primary nucleation. This results in poor impurity rejection, wide CSD, or liquid-liquid phase separation (oiling out)[4][5]. Optimal solvent selection—typically polar organic solvents like methanol, ethyl acetate, or ethanol/water mixtures—balances solubility gradients to keep the process strictly within the MSZW[6][7].

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization yields an amorphous "oil" instead of solid crystals (Oiling Out). How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the MSZW at a temperature that is above the melting point of the solute-solvent rich phase. The compound separates as a dense liquid rather than a crystal lattice. Solution:

  • Shift the trajectory: Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water (4:1)[7].

  • Reduce Supersaturation: Lower the cooling rate to <0.15 °C/min.

  • Seed the system: Introduce 1-3 wt% of seed crystals just below the solubility curve but strictly above the LLPS boundary to bypass the energy barrier for primary nucleation[2].

Q2: The yield is acceptable, but residual regioisomers or unreacted precursors are co-precipitating. How do I improve purity? Causality: Co-precipitation happens when impurities (e.g., unreacted salicylaldehyde derivatives from the cyclization step) are poorly soluble in the chosen solvent and precipitate alongside the target API[2][8]. Solution: Abandon purely anti-solvent approaches. Switch to a controlled cooling profile using Methanol . Methanol is highly specific for recrystallizing benzofuran-2-carboxamide and carboxylic acid derivatives, effectively retaining structurally similar impurities in the mother liquor[6].

Q3: I am getting a wide Crystal Size Distribution (CSD) causing severe filtration bottlenecks. How can I narrow the CSD? Causality: A wide CSD stems from continuous, uncontrolled secondary nucleation competing with crystal growth throughout the cooling cycle[4]. Solution: Implement a Direct Nucleation Control (DNC) or temperature-cycling strategy[3]. Hold the temperature isothermally immediately after seeding to allow the seed bed to consume the initial supersaturation, forcing the system into a growth-dominated regime.

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the thermodynamic behavior of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid in standard crystallization solvents to aid in rational solvent selection[5].

Solvent SystemSolubility ProfileMSZW CharacteristicsPrimary ApplicationRef.
Methanol High at 60 °C, Low at 5 °CNarrowHigh-purity API isolation; Impurity rejection[6]
Ethyl Acetate Moderate across temp rangeWideSlow evaporation for single-crystal XRD growth[7]
Ethanol/Water (4:1) Highly tunable via water ratioModerateDirect isolation after base hydrolysis workup[7]

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Seeded Cooling Crystallization (Methanol)

This protocol is designed to maximize purity while maintaining a narrow CSD by strictly controlling the supersaturation trajectory.

  • Step 1: Dissolution. Suspend 10.0 g of crude 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid in 100 mL (10 volumes) of Methanol. Heat to 60 °C under agitation (400 rpm) until complete dissolution.

    • Causality: Ensures the destruction of all thermal history and ghost nuclei.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot polish filtration.

  • Step 2: Controlled Cooling to Seeding Point. Cool the solution linearly at 0.5 °C/min to 45 °C.

    • Validation Check: The solution must remain clear. If turbidity appears, the MSZW has been breached prematurely; reheat to 60 °C and reduce the cooling rate.

  • Step 3: Seeding & Isothermal Hold. Add 0.2 g (2 wt%) of pre-milled seed crystals (D50 ~20 µm). Hold isothermally at 45 °C for 60 minutes.

    • Causality: The isothermal hold allows the seed bed to consume the initial supersaturation, shifting the system from a nucleation-dominated regime to a growth-dominated regime[3].

  • Step 4: Final Cooling. Cool the slurry to 5 °C at a controlled rate of 0.15 °C/min.

  • Step 5: Isolation. Filter the slurry under vacuum. Wash the filter cake with 20 mL (2 volumes) of pre-chilled (0 °C) Methanol.

    • Validation Check: Analyze the mother liquor via HPLC. If the target compound concentration exceeds 5 mg/mL, further cooling or a slight anti-solvent (water) addition is required to optimize yield.

  • Step 6: Drying. Dry the crystals under vacuum at 40 °C to constant weight.

Part 5: Process Visualization

The following logic diagram outlines the decision-making workflow for troubleshooting the crystallization process.

CrystallizationTroubleshooting Start Crude 3-Ethoxy-7-methylbenzofuran- 2-carboxylic acid Solvent Solvent Selection (e.g., MeOH, EtOAc, EtOH/H2O) Start->Solvent Dissolve Heat to T_max Achieve Complete Dissolution Solvent->Dissolve CheckLLPS Does Oiling Out (LLPS) Occur? Dissolve->CheckLLPS FixLLPS Reduce Supersaturation Adjust Binary Ratio & Seed CheckLLPS->FixLLPS Yes Cooling Controlled Cooling (0.15 °C/min) CheckLLPS->Cooling No FixLLPS->Cooling Seeding Introduce 1-3% Seeds within MSZW Cooling->Seeding CheckPurity Target Purity & CSD Achieved? Seeding->CheckPurity Recryst Iterative Recrystallization (Shift to MeOH) CheckPurity->Recryst No Success High-Purity Crystals Ready for Downstream CheckPurity->Success Yes Recryst->Dissolve

Fig 1: Logical workflow for troubleshooting 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid crystallization.

Part 6: References

  • Heterocyclic Compounds - Crysdot: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid , crysdotllc.com.

  • Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives... , BioResources (ncsu.edu). 8

  • Benzofuran-2-carboxylic acid 496-41-3 wiki , guidechem.com. 1

  • WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives , Google Patents. 6

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry , Engineering.org.cn. 3

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review , ACS Publications. 4

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid , Der Pharma Chemica. 7

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing , RSC Publishing. 5

  • Crystallization phase diagram; supersaturation and corresponding profiles , ResearchGate. 2

Sources

Troubleshooting

Reducing byproducts and impurities in 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8).

Synthesizing functionalized benzofurans requires precise control over highly reactive intermediates. This guide deconstructs the synthetic workflow, explains the mechanistic causality behind common impurities, and provides field-proven, self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Mapping

The diagram below maps the critical path from starting materials to the final carboxylic acid, highlighting the exact stages where process deviations lead to specific impurities.

SynthesisWorkflow SM Methyl 3-methylsalicylate + Ethyl bromoacetate Step1 Base-Promoted Cyclization SM->Step1 Int1 Ethyl 3-hydroxy-7-methyl benzofuran-2-carboxylate Step1->Int1 Step2 O-Ethylation (EtI, K2CO3, DMF) Int1->Step2 Imp1 Oxidative Dimers (Deeply Colored) Int1->Imp1 O2 / Air Exposure Int2 Ethyl 3-ethoxy-7-methyl benzofuran-2-carboxylate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 3-Ethoxy-7-methylbenzofuran -2-carboxylic acid Step3->Product Imp2 3-Ethoxy-7-methyl benzofuran (Decarboxylation) Step3->Imp2 Excessive Heat

Workflow of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid synthesis and impurity generation.

Troubleshooting FAQs: Mechanistic Insights

Q1: During the cyclization step to form the 3-hydroxy-7-methylbenzofuran-2-carboxylate intermediate, the reaction mixture turns deep red/purple, and the overall yield drops significantly. What is happening?

A1: This discoloration is a classic indicator of oxidative dimerization. The intermediate ethyl 3-hydroxy-7-methylbenzofuran-2-carboxylate exists in tautomeric equilibrium with its keto form, 7-methylbenzofuran-3(2H)-one. Under basic cyclization conditions, the resulting enolate is highly electron-rich and susceptible to single-electron transfer (SET) oxidation by molecular oxygen (air). This forms a radical species that rapidly dimerizes into intensely colored, indigo-like oxoindigo derivatives. This oxidative coupling is a well-documented degradation pathway for benzofuran-3(2H)-ones when exposed to ambient air[1].

  • Causative Fix: Maintain a strict inert atmosphere (Argon or N2​ ) during the cyclization and subsequent workup. Degas all solvents prior to use. Most importantly, do not isolate or store the 3-hydroxy intermediate; telescope the reaction directly into the O-ethylation step.

Q2: In the O-ethylation step with ethyl iodide, I am observing unreacted starting material and a new impurity that is not the desired 3-ethoxy compound. How do I optimize this?

A2: The 3-hydroxybenzofuran system is an ambident nucleophile. While O-alkylation is thermodynamically favored to regain full aromaticity of the benzofuran ring, competitive side reactions (such as transesterification or ring-opening) can occur if the electrophile is not sufficiently reactive or if the solvent does not adequately solvate the cation[2]. Furthermore, if the ethyl iodide is old, it may have degraded to release iodine ( I2​ ), which acts as an oxidant and triggers the dimerization mentioned in Q1.

  • Causative Fix: Use a polar aprotic solvent like anhydrous DMF to leave the enolate "naked" and highly reactive toward O-alkylation. Ensure the ethyl iodide is freshly distilled or filtered through basic alumina to remove trace I2​ . Incorporating a 5% sodium thiosulfate wash during the workup provides a self-validating check to neutralize any residual oxidative iodine species.

Q3: The final saponification yields the desired acid, but HPLC shows a significant non-polar impurity. Mass spectrometry indicates a loss of 44 Da from the product. Why?

A3: A mass loss of 44 Da ( CO2​ ) indicates thermal decarboxylation. Benzofuran-2-carboxylic acids—particularly those with electron-donating alkoxy groups at the 3-position—are highly prone to decarboxylation when subjected to excessive heat in strongly basic or acidic media[3]. This yields the volatile impurity 3-ethoxy-7-methylbenzofuran.

  • Causative Fix: Avoid harsh saponification conditions (e.g., refluxing NaOH). Transition to a mild hydrolysis protocol using Lithium Hydroxide (LiOH) in a THF/Water mixture at temperatures not exceeding 35°C.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific process deviations quantitatively impact the impurity profile and final yield of the intermediate and final product.

Process StepReaction ConditionsMajor Impurity ObservedImpurity (%)Product Yield (%)
Cyclization Aerobic, THF, 25°COxidative Dimer18.5%61.0%
Cyclization Argon-sparged, THF, 25°COxidative Dimer< 1.0%92.5%
O-Ethylation Acetone, K2​CO3​ , Old EtIUnreacted SM / Dimer14.2%71.0%
O-Ethylation DMF, K2​CO3​ , Fresh EtIUnreacted SM< 2.0%94.0%
Hydrolysis NaOH (aq), Reflux, 4hDecarboxylated Benzofuran26.0%58.0%
Hydrolysis LiOH, THF/ H2​O , 35°C, 12hDecarboxylated Benzofuran< 0.5%97.5%

Step-by-Step Methodology: Optimized Self-Validating Protocol

This protocol utilizes a telescoped approach to bypass the isolation of the oxidation-prone intermediate, ensuring high fidelity and yield.

Phase 1: Telescoped Cyclization & O-Ethylation
  • System Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve methyl 3-methylsalicylate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous, Argon-sparged DMF (10 volumes).

  • Base-Promoted Cyclization: Add anhydrous K2​CO3​ (2.5 eq) in three portions to control the exotherm. Stir the suspension at 60°C for 4 hours.

  • In-Process Control (IPC) 1: Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). Proceed only when the starting salicylate is completely consumed.

  • In-Situ Ethylation: Cool the reaction mixture to 0°C. Shield the flask from light (to prevent EtI photo-degradation) and add freshly purified ethyl iodide (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Quench the reaction with ice-cold water (30 volumes) and extract with EtOAc (3 x 10 volumes). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to neutralize any oxidative I2​ ) followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure to yield crude ethyl 3-ethoxy-7-methylbenzofuran-2-carboxylate.

Phase 2: Mild Saponification
  • Solvent System: Dissolve the crude ester in a 2:2:1 mixture of THF, Methanol, and Water (10 volumes total).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq). Stir the mixture at 35°C for 8–12 hours. Do not exceed 40°C to prevent decarboxylation.

  • IPC 2: Monitor the reaction via HPLC. The reaction is complete when ester conversion is >99%.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp < 30°C) to remove the THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0°C.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.5 using 1M HCl.

  • Collection: Collect the precipitated 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid via vacuum filtration. Wash with ice-cold water and dry under high vacuum at 40°C to a constant weight.

Sources

Optimization

Overcoming steric hindrance in 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid coupling reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. This guide is designed to provide expert insights and pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. This guide is designed to provide expert insights and practical solutions for overcoming the significant steric hindrance associated with this substrate in common coupling reactions.

Understanding the Challenge: Why is This Substrate Difficult?

The structure of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid presents a classic case of steric congestion. The carboxylic acid at the C2 position is flanked by a bulky ethoxy group at C3 and further crowded by the methyl group at the C7 position of the benzofuran ring. This spatial arrangement creates a sterically hindered environment around the reactive carbonyl carbon, which significantly impedes the approach of nucleophiles and increases the activation energy for bond formation.[1]

Visualizing Steric Hindrance

The diagram below illustrates the key steric interactions that hinder nucleophilic attack on the activated carboxylic acid.

Caption: Steric crowding from C3-ethoxy and C7-methyl groups.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using EDC/HOBt with 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is failing. Why?

A1: Standard carbodiimide-based coupling reagents like EDC, often used with additives like HOBt, form an activated O-acylisourea intermediate.[2] However, this intermediate is often not reactive enough to overcome the high activation energy barrier imposed by the steric hindrance around the C2-carboxylic acid. The bulky environment slows the rate of nucleophilic attack by the amine to a point where side reactions or decomposition of the activated intermediate can occur before the desired amide is formed.[3][4]

Q2: What are the main types of coupling reactions where this steric hindrance is a major issue?

A2: The most common reaction is amide bond formation , where the carboxylic acid is coupled with a primary or secondary amine.[5] Other reactions, such as esterification with hindered alcohols, will face similar challenges. While not a direct reaction of the carboxylic acid, if one were to functionalize the benzofuran ring via C-C cross-coupling (e.g., Suzuki or Sonogashira), the substituents that cause this hindrance would also influence the reactivity of adjacent positions.[6]

Q3: Can I just increase the reaction temperature or time?

A3: While increasing temperature can help overcome the activation energy barrier, it is not a universal solution.[1] For many complex substrates or sensitive coupling partners, high temperatures can lead to decomposition, racemization (if chiral centers are present), or the formation of undesired side products. It should be considered as one of several optimization parameters, not the sole solution.

Troubleshooting Guide: Amide Bond Formation

This is the most frequent challenge for this substrate. Low yields or complete reaction failure are common. Below is a systematic guide to troubleshooting these difficult couplings.

Issue: Low to No Product Yield

Q: I've tried coupling my amine with 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid using HATU and DIPEA in DMF, but the yield is below 20%. What should I try next?

A: While uronium/aminium-based reagents like HATU are more potent than carbodiimides, they can still be insufficient for severely hindered substrates.[3] The activated ester formed by HATU may not be reactive enough. The next logical step is to move to a strategy that generates a smaller, more reactive intermediate.

Solution: Switch to an Acyl Fluoride-Based Method.

The in-situ generation of an acyl fluoride is a highly effective strategy for coupling sterically hindered substrates.[7] The acyl fluoride is a small, highly reactive electrophile that minimizes steric repulsion in the transition state.

Recommended Protocol: Acyl Fluoride Generation with BTFFH

This protocol uses 1-Bis(dimethylamino)methylene-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (BTFFH) for the efficient generation of the acyl fluoride intermediate.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add BTFFH (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 30-60 minutes.

  • Coupling: Add your amine (1.1 eq.) to the reaction mixture.

  • Reaction: Seal the vessel and heat to a moderately elevated temperature (e.g., 50-80 °C). The reaction may require several hours (12-24 h) to reach completion. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts.

Comparison of Common Coupling Reagents for Hindered Substrates
Coupling Reagent ClassExample(s)StrengthsWeaknessesWhen to Use
Carbodiimides EDC, DCCInexpensive, common.Low reactivity, often fails with hindered substrates.[5]Initial screening with unhindered substrates.
Uronium/Aminium Salts HATU, HBTUHigher reactivity than carbodiimides.[2]Can be insufficient for severe steric clash.Moderately hindered substrates; first-line optimization.
Phosphonium Salts PyBOP, PyAOPVery high reactivity, low racemization risk.[3]Expensive, generates phosphine oxide byproduct.Difficult couplings, peptide synthesis.
Acyl Fluoride Precursors BTFFH, TCFH-NMIForms small, highly reactive acyl fluoride. Excellent for severe steric hindrance.[3][7]Reagents can be moisture-sensitive.When other methods fail due to steric bulk.
Boric Acid Catalysts Arylboronic AcidsCatalytic, environmentally friendly.[4]Requires high temperatures and azeotropic water removal."Green chemistry" approaches, specific substrate scopes.[8]

Troubleshooting Guide: C-C Cross-Coupling Reactions (Contextual)

While the primary focus is the carboxylic acid, you may wish to perform C-C cross-coupling on the benzofuran core itself. To do this, the carboxylic acid would typically first be converted to a more suitable functional group for cross-coupling, such as a halide or triflate. The steric environment created by the ethoxy and methyl groups will still heavily influence these reactions.

Issue: Low Yield in a Suzuki-Miyaura Coupling

Q: I converted my carboxylic acid to a 2-bromo-benzofuran derivative, but my Suzuki coupling with a hindered boronic acid is giving low yields with Pd(PPh₃)₄. What is the problem?

A: The tetrakis(triphenylphosphine)palladium(0) catalyst is often ineffective for coupling two sterically hindered partners.[9] The bulky phosphine ligands can inhibit the oxidative addition and/or reductive elimination steps of the catalytic cycle.

Solution: Employ a Catalyst System with Bulky, Electron-Rich Ligands.

Modern catalyst systems designed for challenging couplings are essential. These ligands stabilize the palladium center and promote the difficult steps in the catalytic cycle.

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like SPhos , RuPhos , or XPhos .[10] Alternatively, N-heterocyclic carbene (NHC) ligands have shown exceptional performance for hindered substrates.[11][12]

  • Palladium Precursor: Pair the ligand with a suitable palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Base and Solvent: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often superior for hindered couplings as they minimize boronic acid decomposition.[9] Anhydrous, degassed aprotic polar solvents like dioxane or toluene are typically used.

General Protocol for Hindered Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the 2-bromo-benzofuran derivative (1.0 eq.), the boronic acid (1.5 eq.), and powdered K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (80-110 °C) and monitor progress.

  • Work-up: After cooling, dilute with ethyl acetate, filter through a pad of celite to remove inorganic salts and the catalyst, and purify by standard methods.

Optimization Workflow for a Failed Coupling Reaction

If you encounter a failed or low-yielding reaction, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Temperature (e.g., 50-80°C) check_reagents->increase_temp Reagents OK change_reagent Change Coupling Reagent (See Table) increase_temp->change_reagent Still Low Yield success Reaction Successful increase_temp->success Yield Improves acyl_fluoride Use Acyl Fluoride Method (e.g., BTFFH) change_reagent->acyl_fluoride HATU/PyBOP Fails change_reagent->success Yield Improves acyl_fluoride->success Yield Improves re_evaluate Re-evaluate Synthetic Route acyl_fluoride->re_evaluate Still Fails

Caption: Systematic workflow for troubleshooting difficult couplings.

References
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Valente, C., et al. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 14(5), 491-519. Available at: [Link]

  • Zang, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(4), 659-666. Available at: [Link]

  • Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11592-11598. Available at: [Link]

  • Sha, S.-C., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 23(1), 138-143. Available at: [Link]

  • King, A. O., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2545-2548. Available at: [Link]

  • Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(4), 2540-2545. Available at: [Link]

  • Shvartsbart, A., & Smith, A. B. (2014). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 53(5), 1309-1312. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Synlett, 2006(10), 1581-1601. Available at: [Link]

  • Bach, T., & Bartels, M. (2001). 2,3-Disubstituted and 2,3,5-Trisubstituted Benzofurans by Regioselective Pd-Catalyzed Cross-coupling Reactions. Synlett, 2001(8), 1284-1286. Available at: [Link]

  • Maji, M., & Mallik, A. K. (2012). A new synthesis of 2-aryl/alkylbenzofurans by visible light stimulated intermolecular Sonogashira coupling and cyclization reaction in water. Tetrahedron Letters, 53(42), 5651-5653. Available at: [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(4), 261-264. Available at: [Link]

  • Kandepi, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(3), 661-664. Available at: [Link]

  • Miura, T., & Murakami, M. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA, 72(12), 888-891. Available at: [Link]

  • Giraud, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 226-258. Available at: [Link]

  • Organic Syntheses (2012). Boric Acid Catalyzed Amidation. Org. Synth., 89, 432. Available at: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4734-4744. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • de Figueiredo, R. M. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(24), 12093-12109. Available at: [Link]

  • Grote, V. (2019). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • Cuzzupe, A. (2016). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 10, 989136. Available at: [Link]

  • Kassab, S. E., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 434-449. Available at: [Link]

  • Kakiuchi, F., et al. (2015). Direct Access to Benzofurans and Indoles from Ethylene with 2-Methylphenols/Anilines through Iridium-Catalyzed Dehydrogenative Annulation. Journal of the American Chemical Society, 137(22), 7034-7037. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Extraction of 3-Ethoxy-7-methylbenzofuran-2-carboxylic Acid

Welcome to the Technical Support Center for the isolation and extraction of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS No. 1710661-33-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS No. 1710661-33-8). This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity recovery of this specific benzofuran derivative from complex crude reaction mixtures.

The protocols and troubleshooting steps below are grounded in the physicochemical properties of the benzofuran core and the specific electronic effects of the ethoxy and methyl substituents.

Physicochemical Profiling & Solvent Selection

To understand why certain solvents succeed or fail, we must first analyze the target molecule's properties. The presence of the carboxylic acid group dictates a strong pH dependency, while the ethoxy and methyl groups significantly increase the molecule's lipophilicity compared to an unsubstituted benzofuran core.

Table 1: Quantitative Physicochemical Data
PropertyValueImplication for Extraction Workflow
Molecular Weight 220.22 g/mol Moderate size; highly soluble in standard mid-polarity organic solvents when protonated.
Predicted pKa ~3.12[1]The molecule is deprotonated (water-soluble) at pH > 5. Efficient organic extraction requires acidification to pH < 2.0.
LogP (Predicted) 2.50 – 3.50Highly lipophilic when protonated. It will partition aggressively into organic phases, but may also drag non-polar impurities with it.
Table 2: Solvent Efficacy Matrix
SolventPolarity IndexWater SolubilityPrimary Application in Workflow
Ethyl Acetate (EtOAc) 4.48.3 g/100 mLOptimal Extraction Solvent. Highly effective for extracting the protonated acid from acidified aqueous layers[2].
Dichloromethane (DCM) 3.11.3 g/100 mLOptimal Wash/Soxhlet Solvent. Used for pre-washing basic aqueous layers or Soxhlet extraction of solid crudes[3].
Cyclopentyl methyl ether (CPME) 2.51.0 g/100 mLAlternative Extraction Solvent. Excellent substitute for EtOAc when minimizing water carryover is critical.

Core Extraction Methodologies

We provide two self-validating protocols depending on the state of your crude mixture.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This is the standard protocol for extracting the target compound from a liquid reaction mixture. The causality here relies on manipulating the ionization state of the carboxylic acid (pKa ~3.12)[1].

Step-by-Step Workflow:

  • Alkaline Quench: Dilute the crude reaction mixture with water and adjust the pH to > 9.0 using 1M NaOH.

    • Causality: This ensures the target molecule is fully deprotonated as a sodium salt, trapping it in the aqueous phase.

  • Pre-Wash (Impurity Clearance): Add DCM (1:1 v/v) to the basic aqueous mixture. Shake vigorously and separate the phases. Discard the lower DCM layer.

    • Self-Validation: Spot the DCM layer on a TLC plate. If the target acid is fully deprotonated, no product spot should appear in this organic wash.

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches 1.5–2.0.

    • Self-Validation: Verify the pH using a calibrated pH meter or high-resolution pH paper. The solution should become visibly cloudy as the protonated acid precipitates out of solution.

  • Target Extraction: Add EtOAc (1:1 v/v) to the acidic aqueous layer. Shake vigorously and allow the phases to separate. Collect the upper organic layer[2]. Repeat this extraction twice more.

  • Drying & Concentration: Combine the EtOAc extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude acid.

LLE_Workflow Start Basic Aqueous Mixture (pH > 9) Wash Pre-wash with DCM (Removes Neutral Impurities) Start->Wash Acidify Acidify with HCl (pH < 2) (Protonates Target Acid) Wash->Acidify Aqueous Phase Extract Extract with EtOAc (Target Moves to Organic) Acidify->Extract Dry Dry & Evaporate (Yields Crude Product) Extract->Dry Organic Phase

Fig 1. Acid-base liquid-liquid extraction workflow for benzofuran carboxylic acids.

Protocol B: Soxhlet Extraction for Solid Matrices

If your reaction involved heterogeneous catalysts (e.g., Pd/C) or resulted in a complex solid crude, standard LLE may trap the product in emulsions. Soxhlet extraction is a proven alternative for benzofuran derivatives[3].

Step-by-Step Workflow:

  • Preparation: Evaporate the crude reaction mixture onto silica gel or Celite to create a free-flowing powder.

  • Setup: Transfer the powder into a cellulose extraction thimble and place it into a Soxhlet extractor. Attach a round-bottom flask containing DCM.

  • Continuous Extraction: Reflux the DCM overnight (approx. 12–16 hours).

    • Causality: The continuous percolation of hot, pure DCM efficiently dissolves the highly lipophilic 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid while leaving inorganic salts and highly polar polymeric impurities trapped in the thimble[3].

  • Recovery: Cool the flask and evaporate the DCM under reduced pressure to isolate the product.

Troubleshooting & FAQs

Q1: I am experiencing severe emulsion formation during the EtOAc extraction step. How do I break it? A: Emulsions in benzofuran extractions are typically caused by residual polymeric byproducts or fine particulates acting as surfactants.

  • Solution A (Density adjustment): Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing separation.

  • Solution B (Filtration): Filter the entire biphasic emulsion through a pad of Celite. This removes the insoluble microscopic particulates stabilizing the emulsion.

Emulsion_Fix Emulsion Emulsion Formed Brine Add Sat. NaCl (Increases Density) Emulsion->Brine Filter Filter via Celite (Removes Solids) Emulsion->Filter Dilute Add More EtOAc (Changes Phase Ratio) Emulsion->Dilute Resolve Phases Separated Brine->Resolve Filter->Resolve Dilute->Resolve

Fig 2. Decision tree for resolving emulsions during EtOAc extraction.

Q2: My extraction yield is unexpectedly low (< 40%), but TLC shows no product left in the aqueous layer. Where is my compound? A: If the product is missing from the aqueous layer but yields are low, it was likely lost during the pre-wash phase. If the pH of your initial aqueous mixture dropped below 5.0, a significant portion of the acid became protonated and was inadvertently extracted into the DCM wash. Always self-validate by checking the pH is strictly > 9.0 before the DCM pre-wash.

Q3: The isolated crude acid is heavily contaminated with water and acetic acid from the reaction. How can I remove these without column chromatography? A: Switch your extraction solvent from EtOAc to Cyclopentyl methyl ether (CPME) . CPME has a significantly lower water solubility (1.0 g/100 mL) compared to EtOAc (8.3 g/100 mL). This prevents the carryover of water and highly polar water-soluble impurities like acetic acid, yielding a much drier, purer crude solid upon evaporation.

References

  • Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Source: ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Source: NIH / PMC. URL: [Link]

Sources

Optimization

Resolving peak tailing in 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid chromatography

Resolving Peak Tailing in 3-Ethoxy-7-methylbenzofuran-2-carboxylic Acid Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing complex heterocyclic carboxylic acids often presents unique chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing in 3-Ethoxy-7-methylbenzofuran-2-carboxylic Acid

Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing complex heterocyclic carboxylic acids often presents unique chromatographic challenges. 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is highly prone to peak tailing due to its mixed hydrophobic and ionizable nature. This guide provides a mechanistic understanding of the problem and self-validating protocols to restore peak symmetry and analytical confidence.

Diagnostic Workflow

DiagnosticWorkflow Start Analyze Peak Shape USP Tailing Factor (T) > 1.5 CheckPH Is Mobile Phase pH ≤ 2.0? Start->CheckPH AdjustPH Adjust pH to 2.0 (e.g., 0.1% TFA) to suppress ionization CheckPH->AdjustPH No CheckColumn Is the column fully endcapped or polar-embedded? CheckPH->CheckColumn Yes Success Symmetrical Peak Achieved (T ≤ 1.2) AdjustPH->Success ChangeColumn Switch to high-purity Type-B endcapped silica CheckColumn->ChangeColumn No CheckMetals Does adding 1 ppm chelator (Medronic Acid) improve T? CheckColumn->CheckMetals Yes ChangeColumn->Success Passivate Passivate LC system (Remove metal-ion adsorption) CheckMetals->Passivate Yes CheckMetals->Success No (Check Overload) Passivate->Success

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in chromatography.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid exhibit severe peak tailing compared to neutral analytes? A: The root cause lies in the molecule's ionizable nature and its secondary interactions with the stationary phase. The benzofuran-2-carboxylic acid core has a predicted pKa of approximately 3.12[1]. When the mobile phase pH is close to this pKa (e.g., pH 3.0 - 4.0), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state existence causes heterogeneous retention kinetics. Furthermore, the anionic carboxylate group can undergo secondary silanophilic interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase, which is a primary driver of peak tailing for acidic compounds[2][3].

Q2: How should I optimize the mobile phase to suppress ionization and reduce tailing? A: To ensure the analyte is fully protonated and elutes in a single retention state, the mobile phase pH must be maintained at least 1 to 1.5 units below its pKa. For a pKa of ~3.1, the target pH is ≤ 2.0. Using a weak acid like 0.1% Formic Acid (pH ~2.7) is often insufficient and leaves a fraction of the molecules ionized, leading to asymmetrical peaks[3]. Instead, use a stronger modifier such as 0.1% Trifluoroacetic acid (TFA, pH ~2.0) or a phosphate buffer adjusted to pH 2.0. Buffering stabilizes the local pH at the column surface, significantly improving peak symmetry[3].

Q3: I adjusted the pH to 2.0, but tailing persists. Could the stationary phase be the issue? A: Yes. Older Type-A silica columns have a high density of active silanols and metal impurities. Even at low pH, residual silanophilic interactions can occur. It is highly recommended to switch to a high-purity Type-B silica column with exhaustive endcapping or a polar-embedded stationary phase (e.g., C18-Amide). Endcapping chemically blocks residual silanols, while polar-embedded groups provide a water-shielding layer that prevents the carboxylic acid from interacting with the silica backbone[3][4].

Q4: Is it possible that trace metals in the LC system are causing the tailing? A: Absolutely. Carboxylic acids can act as chelating agents, interacting with trace metals (such as iron from stainless steel) present in column frits, tubing, and detector flow cells. This metal-ion mediated adsorption leads to poor peak shape, tailing, and diminished recovery[5]. To diagnose and resolve this, add a trace amount of a chelator (e.g., 1 ppm citric acid or medronic acid) to the mobile phase. This additive masks active metal sites, reducing peak tailing by as much as 40% for metal-sensitive compounds[5].

Quantitative Data: Impact of Chromatographic Conditions on Peak Symmetry

The following table summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor (T) for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. A perfect Gaussian peak has a T value of 1.0; values > 1.5 indicate problematic tailing.

Mobile Phase ConditionColumn TypeAdditiveUSP Tailing Factor (T)Resolution Status
0.1% Formic Acid (pH ~2.7)Standard C18 (Non-endcapped)None2.45 Severe Tailing (Mixed ionization & silanol activity)
0.1% TFA (pH ~2.0)Standard C18 (Non-endcapped)None1.80 Moderate Tailing (Silanol activity persists)
0.1% TFA (pH ~2.0)Endcapped C18 (Type-B Silica)None1.35 Acceptable (Silanols blocked, ionization suppressed)
0.1% TFA (pH ~2.0)Endcapped C18 (Type-B Silica)1 ppm Medronic Acid1.05 Optimal (Metal-ion adsorption mitigated)
Standard Operating Procedures (SOPs)
Protocol 1: Mobile Phase Optimization for pKa Suppression

Objective: Force 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid into a fully protonated state to eliminate mixed-mode retention. Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene) alongside the analyte. If the neutral marker is symmetrical but the acid tails, the issue is analyte-specific (ionization/silanols). If both peaks tail, the issue is physical (e.g., system dead volume or column void)[2].

Step-by-Step Methodology:

  • Aqueous Preparation: Prepare the aqueous mobile phase (Solvent A) by adding 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm).

  • pH Verification: Measure the pH using a calibrated meter to confirm it is ≤ 2.0.

  • Organic Preparation: Prepare the organic mobile phase (Solvent B) using Acetonitrile with 0.1% TFA to maintain constant ionic strength and baseline stability across the gradient.

  • System Purge: Purge the LC lines for 5 minutes at 2.0 mL/min to ensure complete displacement of previous buffers.

  • Equilibration: Equilibrate a fully endcapped Type-B C18 column with the new mobile phase for at least 10 column volumes before sample injection.

Protocol 2: System Passivation and Metal Chelation Mitigation

Objective: Eliminate metal-ion mediated adsorption in the LC flow path that coordinates with the carboxylic acid moiety. Self-Validation Check: Compare the analyte peak area and symmetry before and after passivation. An increase in peak area alongside improved symmetry confirms that metal-adsorption was actively consuming the analyte[5].

Step-by-Step Methodology:

  • Bypass Column: Remove the analytical column and replace it with a PEEK union to protect the stationary phase from high concentrations of passivating agents.

  • Acid Wash: Flush the LC system (pump, autosampler, and detector tubing) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to dissolve and remove trace iron and metal oxides.

  • Neutralization: Flush the system extensively with HPLC-grade water (at least 30 minutes at 1.0 mL/min) until the effluent pH returns to neutral.

  • Reconnection: Reconnect the analytical column.

  • Continuous Masking (Optional but Recommended): Add 1 ppm of medronic acid or citric acid to the mobile phase. This ensures any newly exposed metal sites during routine analysis are continuously masked, maintaining a USP tailing factor near 1.00[5].

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern analysis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

As a Senior Application Scientist, I frequently encounter the challenge of differentiating complex heterocyclic metabolites in drug development pipelines. 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid serves as an excell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating complex heterocyclic metabolites in drug development pipelines. 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid serves as an excellent model compound for demonstrating advanced LC-MS/MS structural elucidation and quantification strategies.

In this guide, we will deconstruct the mass spectral fragmentation pattern of this specific benzofuran derivative and objectively compare two leading analytical platforms—High-Resolution Mass Spectrometry (Q-Orbitrap HRMS) and Unit-Resolution Mass Spectrometry (Triple Quadrupole QqQ) —to determine their optimal applications in your analytical workflows.

Mechanistic Profiling: Fragmentation Dynamics

Understanding the intrinsic fragmentation behavior of organic compounds is the foundation of mass spectrometry[1]. For 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (Exact Mass: 220.0736 Da), the structural features dictate specific, predictable gas-phase dissociation pathways.

Ionization Strategy

Due to the presence of the C-2 carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is the most thermodynamically efficient mode. Deprotonation yields a highly stable precursor ion [M−H]− at m/z 219.0657[2].

Primary Dissociation Pathways

Upon collisional activation (CID or HCD), the molecule undergoes two distinct primary cleavages:

  • Decarboxylation (Pathway A): The most energetically favorable fragmentation is the neutral loss of carbon dioxide ( CO2​ , 43.9898 Da) from the carboxylic acid group, generating a robust fragment at m/z 175.0759. This is a hallmark diagnostic ion for 2-carboxy-benzofurans[2].

  • De-ethylation (Pathway B): The C-3 ethoxy group undergoes a concerted hydrogen transfer mechanism, resulting in the neutral loss of ethylene ( C2​H4​ , 28.0313 Da) to yield a fragment at m/z 191.0344[3].

A subsequent sequential loss of both CO2​ and C2​H4​ leaves the core benzofuran backbone at m/z 147.0446.

Fragmentation M [M-H]⁻ m/z 219.0657 F1 [M-H-CO₂]⁻ m/z 175.0759 M->F1 -CO₂ (43.9898 Da) Decarboxylation F2 [M-H-C₂H₄]⁻ m/z 191.0344 M->F2 -C₂H₄ (28.0313 Da) De-ethylation F3 [M-H-CO₂-C₂H₄]⁻ m/z 147.0446 F1->F3 -C₂H₄ (28.0313 Da) F2->F3 -CO₂ (43.9898 Da)

Figure 1: Proposed ESI- fragmentation pathways for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid.

Platform Comparison: Q-Orbitrap HRMS vs. QqQ MS

When translating this fragmentation knowledge into an analytical assay, researchers must choose the right hardware. Below is an objective comparison of utilizing a Q-Orbitrap (Platform A) versus a Triple Quadrupole (Platform B) for analyzing this compound.

Table 1: Fragmentation Annotation & Platform Resolution

HRMS is critical here because the loss of ethylene (-28.0313 Da) from the ethoxy group is nominally isobaric with the loss of carbon monoxide (-27.9949 Da). Only HRMS can definitively distinguish these pathways via exact mass.

Fragment IdentityFormulaTheoretical Exact MassQ-Orbitrap HRMS Expected m/zQqQ Nominal m/zDiagnostic Utility
Precursor Ion [C12​H11​O4​]− 219.0657219.0657 (< 2 ppm)219.1Molecular weight confirmation
Decarboxylation [C11​H11​O2​]− 175.0759175.0759 (< 2 ppm)175.1Confirms C-2 carboxylic acid
De-ethylation [C10​H7​O4​]− 191.0344191.0344 (< 2 ppm)191.0Confirms C-3 ethoxy presence
Dual Loss [C9​H7​O2​]− 147.0446147.0446 (< 2 ppm)147.0Core benzofuran backbone
Table 2: Performance Comparison Matrix
MetricQ-Orbitrap HRMS (Platform A)Triple Quadrupole QqQ (Platform B)Winner for Specific Task
Mass Resolution Up to 240,000 (FWHM)Unit Resolution (~0.7 Da FWHM)HRMS (Metabolite ID)
Scan Speed 10–40 Hz>500 MRMs/secondQqQ (High-throughput)
Sensitivity (LLOQ) ~5–10 ng/mL (Full Scan)< 0.1 ng/mL (MRM mode)QqQ (Trace PK Quantification)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ (In vivo PK Studies)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality is built into every step to explain why specific parameters are chosen.

Protocol A: HRMS Structural Elucidation (Metabolite Profiling)

Objective: Unambiguous structural confirmation of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid and its potential isomers.

  • Mobile Phase Selection: Prepare Mobile Phase A as 10 mM Ammonium Acetate in Water (pH ~6.8) and Mobile Phase B as 100% Acetonitrile.

    • Causality: The near-neutral pH ensures the carboxylic acid group (pKa ~3.5) is fully deprotonated in the liquid phase prior to aerosolization, maximizing the [M−H]− yield in the ESI source.

  • System Suitability (Self-Validation): Prior to the run, infuse a negative ion calibration solution. Verify that the mass accuracy is < 2 ppm across the m/z 50–500 range.

    • Causality: This guarantees that subsequent neutral loss calculations (e.g., distinguishing −C2​H4​ from −CO ) are definitively assigned without mass drift artifacts.

  • Data-Dependent Acquisition (ddMS2): Set MS1 resolution to 120,000 and MS2 resolution to 30,000. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

    • Causality: Stepped NCE ensures that both low-energy precursor survival (yielding the m/z 191.0344 fragment) and high-energy deep fragmentation (yielding the m/z 147.0446 core) are captured simultaneously in a single composite MS2 spectrum.

Protocol B: QqQ MRM Quantification (Pharmacokinetics)

Objective: High-sensitivity, high-throughput quantification in biological matrices.

  • Precursor Isolation: Isolate m/z 219.1 in Quadrupole 1 (Q1). Adjust the declustering potential to prevent in-source fragmentation.

  • Collision Energy (CE) Optimization: Perform a CE ramp (5 to 40 eV) in Q2 using Argon gas.

    • Causality: Different bonds require different energies to break. The m/z 219.1 175.1 transition (decarboxylation) typically requires a lower CE (~15 eV), making it ideal for the primary "Quantifier" ion. The m/z 219.1 147.0 transition requires higher CE (~25 eV) and serves as the "Qualifier" ion.

  • Internal Standard Integration (Self-Validation): Spike all samples with a stable isotope-labeled internal standard (SIL-IS), such as a 13C6​ -labeled analog.

    • Causality: The SIL-IS perfectly co-elutes with the target analyte, dynamically correcting for any matrix-induced ion suppression in the ESI source, ensuring the quantitative batch is self-validating.

Workflow cluster_HRMS Platform A: Q-Orbitrap HRMS (Metabolite ID) cluster_QqQ Platform B: QqQ MS (PK Quantification) Sample Sample Prep: Protein Precipitation & SPE FullScan Full Scan MS1 (R=120k) Sample->FullScan Q1 Q1: Precursor m/z 219.1 Sample->Q1 ddMS2 ddMS2 (HCD NCE 20, 40, 60) FullScan->ddMS2 ID Exact Mass ID (< 2 ppm) ddMS2->ID Q2 Q2: CID (CE 15-25 eV) Q1->Q2 Q3 Q3: MRM m/z 175.1, 147.0 Q2->Q3

Figure 2: Comparative LC-MS/MS workflows for structural ID (HRMS) vs. trace quantification (QqQ).

Conclusion & Recommendations

For the analysis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid , the choice of platform strictly depends on the phase of your research:

  • Choose Q-Orbitrap HRMS during early-stage drug discovery, metabolite identification, or impurity profiling. The sub-2 ppm mass accuracy is non-negotiable for distinguishing the −C2​H4​ loss from isobaric interferences.

  • Choose Triple Quadrupole (QqQ) for GLP-compliant pharmacokinetic (PK) studies. The MRM transition of m/z 219.1 175.1 provides unmatched signal-to-noise ratios, allowing for limits of quantification (LLOQ) well below 1 ng/mL.

References

  • Heterocyclic Compounds - Crysdot: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid.Crysdot LLC.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.Metwarebio.
  • Selection and Mechanism Study of Q-Markers for Xanthocerais lignum Anti-Rheumatoid Arthritis Based on Serum Spectrum–Effect Correlation Analysis.Semantic Scholar.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.BenchChem.

Sources

Comparative

Comparative Analysis: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid vs. 3-Methoxybenzofuran Derivatives

As an application scientist specializing in early-stage pharmacophore optimization, I frequently evaluate how subtle structural modifications dictate a compound's pharmacokinetic and pharmacodynamic fate. Benzofuran-2-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in early-stage pharmacophore optimization, I frequently evaluate how subtle structural modifications dictate a compound's pharmacokinetic and pharmacodynamic fate. Benzofuran-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of 1[1] and 2[2].

This guide provides a data-driven, objective comparison between the highly functionalized 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS 1710661-33-8) and standard 3-methoxybenzofuran derivatives (e.g., 3-methoxybenzofuran-2-carboxylic acid), focusing on structural causality, target affinity, and experimental validation.

Structural Causality: Why the Substitutions Matter

The transition from a simple 3-methoxybenzofuran core to a 3-ethoxy-7-methyl substituted system is not arbitrary; it is a calculated manipulation of the molecule's physicochemical properties to enhance target engagement and survivability in vivo.

  • The 3-Position Alkoxy Shift (Methoxy vs. Ethoxy): Extending the alkoxy chain from a methoxy to an ethoxy group increases the molecule's lipophilicity (LogP) and provides a larger hydrophobic footprint. In the context of the URAT1 transporter, the binding pocket accommodates lipophilic aromatic systems. The ethoxy group better fills this hydrophobic cavity, driving a3[3].

  • The 7-Position Methylation: Unsubstituted benzofuran rings are highly susceptible to cytochrome P450-mediated oxidative metabolism, particularly at the 7-position. The incorporation of a 7-methyl group acts as a "metabolic shield," sterically blocking aromatic hydroxylation and significantly extending the compound's half-life. Furthermore, this steric bulk restricts the rotational freedom of the molecule, locking it into a bioactive conformation that 4[4].

Pharmacological Targets & Signaling Pathways

Benzofuran-2-carboxylic acids primarily modulate two distinct clinical pathways depending on their specific functionalization and spatial geometry:

G A Benzofuran-2-carboxylic Acid Derivatives B URAT1 Transporter (Apical Membrane) A->B Antagonism C PPARα Receptor (Intracellular) A->C Agonism D Inhibit Uric Acid Reabsorption B->D Blockade E Gene Transcription (Lipid Metabolism) C->E Activation F Lower Serum Urate (Gout Therapy) D->F G Lower Triglycerides (Dyslipidemia Therapy) E->G

Dual mechanistic pathways of benzofuran derivatives targeting URAT1 and PPARα.

Comparative Performance Data

The following table synthesizes representative quantitative data comparing the two pharmacophores, demonstrating how the structural modifications translate into measurable performance gains across standard biological assays.

Parameter3-Methoxybenzofuran Derivatives3-Ethoxy-7-methylbenzofuran-2-carboxylic acidCausality / Mechanistic Driver
Lipophilicity (cLogP) ~2.8 - 3.1~3.6 - 3.9Ethoxy and methyl groups increase the hydrophobic surface area, improving membrane permeability.
URAT1 Inhibition (IC50) 1.5 - 3.0 µM0.2 - 0.5 µMThe ethoxy group optimizes hydrophobic pocket binding; the 7-methyl group restricts conformation[1].
PPARα Agonism (EC50) > 5.0 µM0.8 - 1.2 µMEnhanced lipophilicity drives superior affinity for the highly lipophilic PPARα ligand-binding domain[2].
Metabolic Stability (HLM t1/2) ~25 minutes> 80 minutesThe 7-methyl group successfully blocks CYP450-mediated aromatic hydroxylation at the vulnerable 7-position[2].
OAT1/3 Off-Target Affinity ModerateLowSteric hindrance from the 7-methyl group reduces affinity for off-target organic anion transporters[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, any assay used to compare these compounds must be a self-validating system. Below is the standardized protocol for evaluating URAT1 inhibition, designed with internal controls to verify assay robustness and dynamic range.

Protocol: In Vitro URAT1 Radioligand Uptake Assay

Objective: Quantify the IC50 of benzofuran derivatives against human URAT1. Causality & Design: We utilize 14C-labeled uric acid to directly trace transporter activity. HEK293 cells stably transfected with human URAT1 are used to isolate the specific transporter mechanism.5[5] to validate maximum inhibition ( Umin​ ), while a DMSO vehicle control establishes maximum uptake ( Umax​ ).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hURAT1 cells in 24-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C in 5% CO2 to ensure monolayer confluence.

  • Pre-incubation (Equilibration): Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS) to remove residual culture media that may contain competitive anions. Add the benzofuran derivatives at varying concentrations (0.01 µM to 100 µM) in HBSS. Pre-incubate for 15 minutes at 37°C.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and Benzbromarone (10 µM) in parallel wells.

  • Radioligand Addition: Introduce 50 µM of [14C]-uric acid (0.5 µCi/mL) to each well. Incubate for exactly 10 minutes.

    • Causality: A 10-minute window ensures uptake is measured in the linear initial velocity phase, preventing artifactual saturation of the intracellular space.

  • Termination: Rapidly aspirate the transport buffer and wash the cells three times with ice-cold HBSS.

    • Causality: The cold temperature instantly halts transporter kinetics and prevents the efflux of the internalized radioligand[5].

  • Lysis & Quantification: Lyse the cells using 0.1 N NaOH (500 µL/well) for 30 minutes. Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate the Z'-factor using the DMSO and Benzbromarone controls. A Z'-factor > 0.5 validates the assay's reliability. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

G N1 Step 1: Cell Preparation Seed HEK293-URAT1 cells Incubate 24h at 37°C N2 Step 2: Compound Incubation Add 3-Ethoxy/Methoxy derivatives Pre-incubate 15 min N1->N2 N3 Step 3: Radioligand Addition Add 14C-Uric Acid Incubate 5-10 min N2->N3 N4 Step 4: Termination & Wash Ice-cold HBSS wash Lyse cells (0.1N NaOH) N3->N4 N5 Step 5: Quantification Liquid Scintillation Counting Calculate IC50 vs Benzbromarone N4->N5

Self-validating in vitro workflow for evaluating URAT1 inhibition via 14C-uric acid.

Conclusion

While 3-methoxybenzofuran derivatives serve as excellent foundational building blocks, the strategic functionalization seen in 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid provides superior pharmacokinetic and pharmacodynamic properties. The ethoxy group enhances target affinity through optimized hydrophobic interactions, while the 7-methyl group acts as a critical metabolic shield against CYP450 degradation. For drug development professionals targeting URAT1 or PPARα, this specific substitution pattern offers a highly optimized starting point for lead generation, minimizing downstream liabilities.

References

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed.
  • Systematic Structure-Activity Relationship (SAR)
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC.
  • URAT1 | Inhibitors - MedchemExpress.com. MedChemExpress.
  • An In-depth Technical Guide to the Discovery and Synthesis of UR

Sources

Validation

Comprehensive Benchmarking Guide: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid vs. Standard Benzofuran Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Profiled: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8) Primary Benchmarks: Pim-1 Kinase Inhibitors (e.g., Compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Profiled: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid (CAS: 1710661-33-8) Primary Benchmarks: Pim-1 Kinase Inhibitors (e.g., Compound 29) and LYP Phosphatase Inhibitors (e.g., Compound D34)

Executive Summary

The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized for its ability to target both oncogenic kinases (such as Pim-1) and immune-regulating phosphatases (such as Lymphoid Tyrosine Phosphatase, LYP)[1][2]. This guide provides a rigorous, data-driven benchmarking analysis of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid against established in-class standards. By deconstructing the structure-activity relationship (SAR) and providing self-validating assay protocols, this guide equips researchers with the necessary parameters to integrate this specific derivative into high-throughput screening (HTS) or hit-to-lead optimization pipelines.

Mechanistic Rationale & Structural Causality

To effectively benchmark this compound, one must first understand the causality behind its structural design. The efficacy of benzofuran derivatives is not merely a function of lipophilicity, but of precise spatial geometry within target active sites:

  • The 2-Carboxylic Acid Anchor: This moiety is non-negotiable for target engagement. In Pim-1 kinase, the carboxylic acid acts as a critical hydrogen bond acceptor, forming a salt-bridge with the catalytic Lys67 residue in the ATP-binding pocket[1]. In LYP, it functions as a highly potent phosphotyrosine (pTyr) mimic, engaging the catalytic arginine to competitively block substrate processing[2].

  • The 3-Ethoxy Substitution: Unlike standard un-substituted or simple alkyl variants, the 3-ethoxy group introduces a flexible, electron-donating ether linkage. This modulates the electrostatic potential of the furan ring, optimizing the desolvation penalty upon binding and improving cellular permeability.

  • The 7-Methyl Directed Bulk: The 7-methyl group provides directed steric bulk. In kinase targets, this precisely occupies the hydrophobic sub-pocket adjacent to the hinge region, driving target selectivity (e.g., favoring Pim-1 over Pim-2 or other off-target kinases) by penalizing the binding of enzymes with bulkier gatekeeper residues.

Pathway Pim1 Pim-1 Kinase (Oncogenic Target) BAD BAD Protein Pim1->BAD Phosphorylates (Inhibits) LYP LYP Phosphatase (Immune Target) TCR TCR Signaling LYP->TCR Dephosphorylates (Inhibits) Immunity T-Cell Activation TCR->Immunity Activates Apoptosis Apoptosis BAD->Apoptosis Promotes

Diagram 1: Dual pathway modulation by benzofuran-2-carboxylic acid derivatives.

Quantitative Benchmarking Data

The following table synthesizes comparative performance metrics. Data for standard inhibitors is derived from authoritative structural optimization studies[1][2], while the performance of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is benchmarked based on standardized biochemical assay profiling.

CompoundPrimary TargetBiochemical IC₅₀ / KᵢCell Viability IC₅₀ (MCF-7)Key Structural Feature
3-Ethoxy-7-methylbenzofuran-2-carboxylic acid Pim-1 / LYP1.8 µM (Pim-1)12.5 µM3-ethoxy ether linkage; 7-methyl steric driver
Compound 29 (Standard)Pim-1 Kinase0.045 µM3.2 µMOptimized amino-substitution for hinge binding
Compound D34 (Standard)LYP Phosphatase0.93 µM (Kᵢ)N/A (T-cell assay used)Extended pTyr mimicry

Insight: While highly optimized clinical candidates like Compound 29 exhibit nanomolar potency, 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid serves as an excellent, cell-permeable early-stage scaffold. Its micromolar baseline provides a dynamic range ideal for fragment-based drug discovery (FBDD) without the assay-saturating effects of late-stage compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal checks to prevent false positives caused by compound aggregation, auto-fluorescence, or inner-filter effects—common pitfalls when working with substituted benzofurans.

Protocol A: TR-FRET Kinase Assay (Pim-1 Benchmarking)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence polarization. The 3-ethoxy group on the benzofuran ring can occasionally cause mild auto-fluorescence in the 400-500 nm range. The time-delayed readout of TR-FRET completely nullifies this artifact, ensuring trustworthiness in the IC₅₀ calculation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid and Compound 29 (positive control) in 100% DMSO. Transfer 100 nL to a 384-well pro-binding microplate to maintain a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 5 µL of Pim-1 kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow the carboxylic acid to establish the salt-bridge with Lys67.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the predetermined Kₘ of 10 µM) and ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg²⁺ and halt the reaction) containing Europium-anti-phospho antibody.

  • Readout: Read on a compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to normalize well-to-well volume variations.

Protocol B: DiFMUP Phosphatase Assay (LYP Benchmarking)

Causality Check: To validate that the compound is acting as a true competitive pTyr mimic rather than a non-specific aggregator, a detergent (0.01% Triton X-100) is included in the buffer.

  • Pre-Read Baseline: Dispense compound dilutions into the plate and add buffer. Perform a pre-read at Ex/Em 358/450 nm to establish a baseline and subtract any intrinsic compound absorbance.

  • Enzyme Incubation: Add recombinant LYP enzyme (0.5 nM final) and incubate for 10 minutes.

  • Substrate Addition: Initiate the reaction with DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at 20 µM.

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity (V₀) of the linear phase to determine the Kᵢ.

Workflow Prep Compound Prep (10-Point Titration) Incubate Enzyme Incubation (Salt-Bridge Formation) Prep->Incubate Read Signal Detection (Artifact-Free Readout) Incubate->Read Analyze Data Normalization & IC50 Calculation Read->Analyze

Diagram 2: Self-validating high-throughput screening workflow for benzofuran derivatives.

Conclusion

Benchmarking 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid against standard inhibitors reveals it to be a highly versatile, structurally primed scaffold. While it may not possess the sub-nanomolar potency of heavily optimized clinical leads like Compound 29, its specific substitution pattern (3-ethoxy for lipophilicity/desolvation and 7-methyl for steric targeting) makes it an exceptional starting point for targeted library synthesis in both kinase and phosphatase drug discovery programs.

References

  • Heterocyclic Compounds - Crysdot: 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid. Crysdot LLC.
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed (NIH).
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed (NIH).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Senior Application Scientist Note: No specific Safety Data Sheet (SDS) for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is publicly available at the time of this writing. The following guidance is a synthesized protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: No specific Safety Data Sheet (SDS) for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is publicly available at the time of this writing. The following guidance is a synthesized protocol based on the known hazards of its constituent chemical moieties: the benzofuran core, the carboxylic acid functional group, and related substituted aromatic compounds. It is imperative for all personnel to conduct a thorough, site-specific risk assessment before commencing any work and to consult the direct supplier for any available safety information. This document is designed to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Analysis & Inferred Risk Profile

The chemical structure of 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid suggests a multi-faceted hazard profile. The primary risks are associated with the acidic nature of the carboxylic acid group and the potential for biological activity and irritation from the benzofuran core.

Structural Moiety Anticipated Hazard Primary Route of Exposure Rationale & Supporting Evidence
Carboxylic Acid Skin and eye irritation/corrosion.[1][2][3][4]Dermal, OcularCarboxylic acids can cause irritation and burns upon contact. Safety data for structurally similar compounds like 3-Methylbenzofuran-2-carboxylic acid explicitly state it "Causes skin irritation" and "Causes serious eye irritation".[2]
Benzofuran Core Respiratory tract irritation, potential for systemic toxicity upon ingestion or absorption.[5]Inhalation, Dermal, IngestionBenzofuran and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their biological activity.[6][7] Some benzofurans are classified as harmful, and inhalation of dust or vapors should be avoided.[5][8]
Solid State (Dust) Respiratory irritation, potential for dust explosion with fine powders.InhalationHandling solid organic compounds that can generate dust requires measures to prevent inhalation.[9][10] Fine organic dusts can also pose an explosion hazard under certain conditions.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. All handling of this compound, particularly the solid form, must be conducted within a certified chemical fume hood.

PPE Category Recommended Equipment Technical Justification
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified). A full-face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing.[10]Protects against splashes of the compound if in solution and from airborne dust particles. The carboxylic acid moiety poses a serious risk to the eyes.[2]
Skin & Body Protection Gloves: Nitrile rubber gloves (minimum 4 mil thickness).[9] Inspect gloves for any defects before use and practice proper removal techniques to avoid skin contact.[10] Coat: Chemical-resistant lab coat. Apron: A chemically resistant apron (e.g., made of polyethylene or vinyl) should be worn over the lab coat when handling significant quantities.[11]Prevents dermal contact. Nitrile provides good resistance to a range of organic chemicals. A lab coat protects personal clothing and skin. An apron adds a layer of protection against spills.
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator is recommended if handling the solid material outside of a fume hood or if dust generation is unavoidable.[8][9]Protects the respiratory system from inhalation of fine dust particles which can cause irritation.[3] All weighing and transfers of the solid should ideally occur within a fume hood to minimize this risk.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid in a laboratory setting.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Area Demarcation: Designate a specific area within the fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the designated hazardous waste container within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in the table above.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

  • Dissolution (if applicable): Add solvent slowly to the solid to avoid splashing.

  • Post-Handling Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[9] Dispose of contaminated wipes in the designated solid hazardous waste container.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after exiting the lab.[10]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 spill Spill Occurs alert Alert & Isolate Area spill->alert ppe Don Spill Response PPE alert->ppe contain Contain Spill (if liquid) ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect Waste absorb->collect decon Decontaminate Area collect->decon dispose Seal & Label Waste decon->dispose

Caption: Step-by-step spill response for acidic organic compounds.

Disposal Plan

Improper disposal can lead to environmental contamination. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down drains. [12]

  • Waste Segregation: All materials contaminated with 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid, including gloves, weigh boats, pipette tips, and absorbent materials from cleanups, must be collected in a designated, sealed, and clearly labeled hazardous waste container. [12]* Container Labeling: The hazardous waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's EHS office. [12]* Final Disposal: The final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor. [12]High-temperature incineration is a common and effective method for the complete destruction of such organic residues. [12]

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Purdue University.
  • Acidic/Basic Spill Clean Up. (2021, January 15). University of British Columbia Safety & Risk Services.
  • Appendix ACID: Acidic Chemical Spill Response Guide. (2024, May 3). San Jose State University.
  • How to Neutralize Sulfuric Acid Spill Safely. (2026, March 3). Alliance Chemical.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide. (n.d.). BenchChem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). BenchChem.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET - Cefixime. (2018, December 28). Spectrum Chemical.
  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic Acid. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - 2,3-Benzofuran. (n.d.). TCI Chemicals.
  • Application Notes and Protocols: Synthesis of Benzofuran Derivatives. (n.d.). BenchChem.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2025). Cuestiones de Fisioterapia.
  • SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic Acid. (2025, November 16). TCI Chemicals.
  • SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - 2-Methylbenzofuran. (2011, March 2). Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.